Sapitinib functions as a competitive ATP inhibitor of EGFR (HER1), HER2, and HER3 tyrosine kinases. [1] [2] Its key innovation is simultaneous, equipotent inhibition of all three receptors. [3] This is crucial because tumors can develop resistance to selective EGFR or HER2 inhibitors by activating compensatory signaling through other HER family members (particularly HER3 and its downstream PI3K/AKT pathway). [3] [4] [5] By blocking signaling from EGFR, HER2, and HER3 at once, this compound aims to provide more comprehensive pathway suppression and overcome this resistance.
The table below summarizes this compound's potency in cell-free and cellular assays.
Table 1: Inhibitory Activity (IC₅₀) of this compound
| Target | Cell-Free Enzyme Assay (IC₅₀) | Cellular Assay (IC₅₀) | Cell Line / Context |
|---|---|---|---|
| EGFR | 4 nM [2] [6] | 4 nM (p-EGFR) [2] [6] | EGF-stimulated KB cells [2] |
| HER2 | 3 nM [2] [6] | 59 nM (p-HER2) [3] [6] | Ligand-independent MCF-7 cl.24 cells [3] |
| HER3 | 4 nM [2] [6] | 4 nM (p-HER3) [2] [6] | Heregulin-stimulated MCF-7 cells [2] |
This compound demonstrates antitumor activity in various xenograft models, including breast (BT474c), colorectal (LoVo), and non-small cell lung cancer (PC-9). [2] [6] A key application is in combination therapies to counteract feedback loops. The diagram below illustrates this rational combination strategy with an AKT inhibitor.
Rationale for combining this compound with an AKT inhibitor to block feedback reactivation of HER2/HER3.
This compound has been evaluated in several clinical trials, though it is not currently approved for clinical use. [7] Key findings include:
In vitro studies in human liver microsomes indicate the piperidine ring and N-methyl acetamide group are major metabolic sites. [1] Hydroxylation of the piperidine ring can lead to reactive iminium intermediates, while oxidative dealkylation of the acetamide group can produce an aldehyde intermediate. [1] These reactive species were trapped and characterized, suggesting potential bioactivation pathways that may be relevant for understanding the compound's safety profile. [1]
For researchers aiming to study this compound's effects, here are key methodologies from the literature.
1. In Vitro Cell Growth Inhibition Assay [2] [6]
2. Analysis of Combination Synergy [5]
3. Western Blot Analysis of Signaling Inhibition [5]
The table below summarizes the two primary bioactivation pathways of sapitinib identified in in vitro studies using human liver microsomes (HLMs), and the reactive intermediates they generate [1] [2].
| Bioactivation Pathway | Site of Metabolism | Reactive Intermediate Type | Trapping Agent Used | Detected Adduct (Example m/z) |
|---|---|---|---|---|
| Pathway 1: Piperidine Ring Oxidation | α-carbons adjacent to the piperidine ring nitrogen | Iminium ion | Potassium Cyanide (KCN) | Cyanide adduct (e.g., m/z 501) [1] [2] |
| Pathway 2: Oxidative Dealkylation | N-methylacetamide side chain | Aldehyde | Methoxyamine (MeONH₂) | Oxime adduct (e.g., m/z 533) [1] [2] |
These pathways are initiated by Phase I metabolism, primarily involving hydroxylation at the piperidine moiety and oxidative dealkylation. The generated reactive species (iminium ions and an aldehyde) are short-lived and were characterized by trapping them with specific agents to form stable adducts for detection via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].
The following diagram illustrates the relationship between this compound, its metabolic pathways, and the resulting intermediates:
The key experiments identifying this compound's reactive intermediates were conducted as follows:
The following table summarizes the key quantitative data on sapitinib's metabolism from recent in vitro studies.
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| Major CYP Isoform | CYP3A4 [1] [2] | Prediction from in silico StarDrop WhichP450 model [1] [2]. |
| In Vitro Half-life (t₁/₂) | 21.07 minutes [1] [2] | Measurement in Human Liver Microsomes (HLMs) [1] [2]. |
| Intrinsic Clearance (CLᵢₙₜ) | 38.48 mL/min/kg [1] [2] | Calculation based on HLM incubation; indicates a moderate extraction ratio [1] [2]. |
| Computational Metabolic Lability (CSL) | 0.9947 [1] [2] | In silico prediction (scale 0-1); value close to 1 indicates high metabolic lability [1] [2]. |
Beyond primary metabolism, research has identified that this compound can undergo bioactivation to form reactive intermediates, which may be linked to adverse effects [3].
The diagram below illustrates the two main bioactivation pathways of this compound leading to these reactive intermediates.
For your experimental work, here are the core methodologies used in the cited studies for evaluating this compound metabolism and bioactivation.
This protocol is used to quantify parent drug depletion over time [1] [2].
This method is used to identify and characterize reactive metabolites [3].
The experimental workflow for these protocols is summarized in the diagram below.
The metabolic profile of this compound offers insights for further research and drug development.
| Tumor Xenograft Model | Cancer Type | This compound Dose & Schedule | Tumor Growth Inhibition (TGI) & Key Findings | Source/Reference |
|---|---|---|---|---|
| U-CH1 & SF8894 (Patient-Derived) | Chordoma | Not fully specified in abstract; study used xenograft mouse models [1] | Significantly reduced tumour growth in both models [1] | [1] |
| BT474c | Breast Cancer | 6.25 - 50 mg/kg, oral [2] | Significant inhibition of tumor growth [2] | [2] |
| Calu-3 | Non-Small Cell Lung Cancer (NSCLC) | 6.25 - 50 mg/kg, oral [2] | Significant inhibition of tumor growth [2] | [2] |
| LoVo | Colorectal Cancer | 6.25 - 50 mg/kg, oral [2] | Significant inhibition of tumor growth; potent TGI at 100 mg/kg qd [2] | [2] |
| FaDu | Squamous Cell Carcinoma of Head & Neck (SCCHN) | 6.25 - 50 mg/kg, oral [2] | Significant inhibition of tumor growth [2] | [2] |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | 6.25 - 50 mg/kg, oral [2] | Significant inhibition of tumor growth [2] | [2] |
| SUM149 & FC-IBC-02 | Inflammatory Breast Cancer | 25 mg/kg, oral [2] | Significant inhibition of growth in SCID mice [2] | [2] |
The efficacy of this compound in xenograft models is typically evaluated through standardized in vivo protocols. Here is a detailed methodology based on the search results:
This compound is an equipotent, reversible, and competitive ATP-competitive inhibitor of the ERBB family receptors: EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3) [2]. It simultaneously blocks signaling from all three receptors to induce apoptosis and suppress tumor growth in sensitive models [1]. The following diagram illustrates the core signaling pathway it inhibits and the experimental workflow for in vivo validation.
This compound inhibits ERBB receptor signaling.
Key steps for in vivo xenograft studies.
Sapitinib (AZD8931) is an orally administered tyrosine kinase inhibitor that exhibits equipotent activity against all three members of the epidermal growth factor receptor (EGFR) family (EGFR, HER2, and HER3). This pan-erbB inhibitor has demonstrated superior potency in inhibiting EGF-driven cellular proliferation compared to first-generation TKIs like gefitinib across multiple tumor cell lines [1] [2]. Preclinical data suggests that this compound's simultaneous inhibition of multiple ERBB receptor pathways may help overcome resistance mechanisms that often limit the efficacy of narrower-spectrum agents [3] [4]. In clinical settings, this compound has been investigated in combination with FOLFIRI chemotherapy for metastatic colorectal cancer, employing pulsed high-dose scheduling to potentially enhance efficacy while maintaining acceptable toxicity profiles [3].
The bioanalytical assessment of this compound represents a critical component in understanding its metabolic fate and pharmacokinetic behavior. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for quantitative bioanalysis due to its exceptional sensitivity, specificity, and capability to analyze complex biological matrices [1] [5]. The development and validation of a reliable LC-MS/MS method for this compound quantification in human liver microsomes (HLMs) enables accurate metabolic stability assessment, which is essential for predicting in vivo clearance, bioavailability, and potential drug-drug interactions [1]. Furthermore, robust bioanalytical methods facilitate the translation of preclinical findings to clinical applications, supporting rational drug development decisions and optimization of therapeutic regimens [1] [2].
The development of an optimized LC-MS/MS method for this compound quantification required systematic evaluation of various chromatographic conditions to achieve optimal separation, peak symmetry, and analysis time. Initial experiments with conventional reversed-phase C18 columns resulted in chromatographic challenges including peak tailing, poor resolution, and extended retention times, necessitating alternative stationary phase selection [1]. The final method employed a Luna 3 µm PFP(2) column (150 × 4.6 mm) with an isocratic mobile phase system, which yielded excellent peak shapes and satisfactory retention times for both this compound (2.17 min) and the internal standard filgotinib (1.24 min) within a short 3-minute run time [1] [2]. This rapid analysis time represents a significant advantage for high-throughput applications while conserving organic solvents, aligning with green chemistry principles [1].
Mass spectrometric detection was performed using a triple quadrupole mass analyzer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) [1]. The MRM approach enhances analytical specificity by monitoring predefined precursor-to-product ion transitions, effectively minimizing interference from HLM matrix components [1] [2]. The ESI source parameters were carefully optimized to maximize ionization efficiency while maintaining robust operation. Filgotinib was selected as the internal standard (IS) based on its structural similarity, comparable extraction efficiency from the HLM matrix, and chromatographic behavior that allowed baseline resolution from this compound without therapeutic interference [1]. The protein precipitation extraction method demonstrated excellent and reproducible recovery rates of 101.33% ± 2.11% for this compound and 106.12% ± 4.92% for the IS, further supporting the suitability of this sample preparation approach [1].
Table 1: Summary of Method Optimization Experiments
| Parameter Evaluated | Conditions Tested | Performance Results | Selected Optimal Condition |
|---|---|---|---|
| Stationary Phase | C18 or C8 column, PFP column | C18: peak tailing, longer RT (3.75 min); PFP: perfect shape, shorter RT (2.17 min) | Luna 3 µm PFP(2) column (150 × 4.6 mm) |
| Mobile Phase | Acetonitrile, Methanol | ACN: good peak shape, RT 2.17 min; Methanol: tailed/overlapped peaks, RT 2.81 min | Acetonitrile-based isocratic system |
| Extraction Method | Protein precipitation, Solid-phase extraction | PP: high recovery, reproducible; SPE: low recovery, unreproducible | Protein precipitation |
| Ionization Mode | Positive ESI, Negative ESI | Positive ESI: efficient ionization for both analytes | Positive electrospray ionization |
| Analysis Mode | MRM, Full scan | MRM: avoided matrix interference, enhanced sensitivity | Multiple reaction monitoring |
The method optimization process involved comprehensive evaluation of multiple analytical variables to establish a robust and reliable quantification assay [1]. As summarized in Table 1, the pentafluorophenyl (PFP) stationary phase demonstrated superior performance compared to conventional C18 or C8 columns, providing optimal retention and peak morphology for both this compound and filgotinib [1]. The isocratic elution with acetonitrile-based mobile phase at a flow rate of 0.4 mL/min achieved rapid separation without compromising resolution, contributing to the method's high-throughput capability [1] [2]. The selection of protein precipitation as the sample preparation technique was based on its excellent recovery rates and reproducibility, whereas solid-phase extraction approaches yielded unsatisfactory and variable recovery [1]. The MRM detection in positive ionization mode provided the necessary sensitivity and selectivity for accurate this compound quantification in the complex HLM matrix [1].
The developed LC-MS/MS method for this compound quantification was rigorously validated according to FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision for its intended application [1] [5]. The validation process assessed key analytical parameters including linearity, sensitivity, precision, accuracy, matrix effects, extraction recovery, and stability, establishing the method's suitability for quantitative bioanalysis [1]. The validation experiments demonstrated that the method performs consistently within acceptable criteria across all validation parameters, providing confidence in the generated data for metabolic stability assessment and supporting its application in drug development settings [1] [5].
Table 2: Method Validation Parameters and Results
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 1–3000 ng/mL | - |
| Regression equation | y = 1.7298x + 3.62941 | - |
| Coefficient of determination (r²) | 0.9949 | ≥0.99 |
| Limit of quantification (LOQ) | 0.88 ng/mL | Signal-to-noise ratio ≥10 |
| Intraday accuracy | -1.45–7.25% | ±15% |
| Intraday precision | 0.29–6.31% | ≤15% |
| Interday accuracy | -1.45–7.25% | ±15% |
| Interday precision | 0.29–6.31% | ≤15% |
| Extraction recovery (SPT) | 101.33 ± 2.11% | Consistent and reproducible |
| Extraction recovery (IS) | 106.12 ± 4.92% | Consistent and reproducible |
| Matrix effect (IS-normalized) | Acceptable | ≤15% |
| Carryover | Acceptable | No significant carryover |
The method exhibited excellent linearity across the concentration range of 1–3000 ng/mL, with a coefficient of determination (r²) of 0.9949, indicating a strong proportional relationship between concentration and detector response [1]. The lower limit of quantification (LLOQ) was established at 0.88 ng/mL, demonstrating the method's exceptional sensitivity for detecting low this compound concentrations in metabolic stability studies [1]. The precision and accuracy assessments, evaluated through both intraday and interday experiments, yielded values well within the acceptance criteria (±15%), confirming the method's reliability and reproducibility [1]. The extraction recovery consistently exceeded 100% for both this compound and the internal standard, while the IS-normalized matrix effect fell within acceptable limits, indicating minimal ionization suppression or enhancement from HLM matrix components [1] [5].
The stability profiles of this compound in the HLM matrix were evaluated under various storage and processing conditions, including short-term temperature stability, post-preparative stability, and freeze-thaw stability [1]. Stability testing is a critical validation parameter that ensures analyte integrity throughout the analytical process, from sample collection to final quantification [5]. The results demonstrated that this compound remained stable under all tested conditions, with deviation values within the predefined acceptance criteria of ±15% [1]. These findings confirm that sample handling and storage procedures maintain this compound stability, thereby supporting the reliability of concentration measurements in metabolic stability studies [1] [5].
The validated LC-MS/MS method was successfully applied to assess the metabolic stability of this compound in human liver microsomes, providing critical insights into its hepatic clearance potential and bioavailability predictions [1]. Metabolic stability represents a key parameter in drug discovery and development, as it significantly influences dosing frequency, exposure variability, and the potential for drug-drug interactions [1]. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) values were determined by monitoring this compound depletion over time in HLM incubations, followed by application of the well-stirred model to extrapolate in vivo hepatic clearance [1]. These parameters enable prediction of a drug's metabolic fate and facilitate structure-optimization strategies to improve pharmacokinetic properties [1].
The metabolic stability assessment revealed that this compound exhibits a moderate extraction ratio with an in vitro half-life (t₁/₂) of 21.07 minutes and an intrinsic clearance (CLint) of 38.48 mL/min/kg [1]. These values suggest that this compound would demonstrate moderate hepatic clearance in humans, potentially translating to acceptable oral bioavailability and a reasonable dosing regimen in clinical settings [1]. Drugs with high metabolic rates typically exhibit short elimination half-lives and low oral bioavailability, necessitating more frequent dosing that may compromise patient compliance [1]. Conversely, drugs with very low clearance may accumulate, increasing the risk of toxicity [1]. This compound's moderate clearance profile positions it favorably from a developmental perspective, potentially offering balanced pharmacokinetic characteristics for clinical application [1].
Complementary to the experimental approach, in silico predictions of this compound metabolism were performed using the StarDrop WhichP450 module to identify labile metabolic sites and major cytochrome P450 isoforms involved in its biotransformation [1] [2]. The in silico predictions indicated that CYP3A4 serves as the primary metabolizing enzyme for this compound, with major sites of metabolism localized to the N-methylacetamide group (C1 and C5) and the 3-chloro-2-fluoroanilino moiety (C29) [1] [2]. The composite site lability (CSL) score of 0.9947 indicated high metabolic lability, consistent with the moderate clearance observed in vitro [1].
The integration of computational and experimental approaches provides a comprehensive understanding of this compound's metabolic fate, creating opportunities for structural optimization to enhance metabolic stability if needed [1]. Furthermore, identification of CYP3A4 as the major metabolizing enzyme alerts to potential drug-drug interactions with strong CYP3A4 inhibitors or inducers, information that should be considered during clinical development and therapeutic application [1] [2]. The concordance between in silico predictions and experimental results validates the utility of computational tools in early drug development, potentially reducing resource allocation to compounds with unfavorable metabolic properties [1].
Figure 1: Integrated Workflow for this compound Metabolic Stability Assessment Combining In Silico Predictions and Experimental LC-MS/MS Analysis
The validated LC-MS/MS method for this compound quantification extends beyond metabolic stability assessment, offering versatile applications throughout the drug development continuum. The method's robust performance and high sensitivity enable detailed pharmacokinetic profiling, drug-drug interaction studies, and comparative metabolism assessments across different populations [1]. Furthermore, the methodology establishes a validated framework for analyzing structurally similar tyrosine kinase inhibitors, potentially accelerating bioanalytical development for related compounds through strategic modification of established parameters [1] [6]. The comprehensive validation data supports the method's application in regulatory submissions, providing evidence of reliable this compound quantification in accordance with current regulatory expectations [1] [5].
The integrated approach combining in silico predictions with experimental LC-MS/MS analysis represents a powerful paradigm for modern drug development [1]. Early implementation of metabolic stability assessment allows for prioritization of drug candidates with favorable pharmacokinetic properties, potentially reducing late-stage attrition due to inadequate exposure or unpredictable clearance [1]. The knowledge gained from this compound metabolism studies can inform lead optimization efforts, guiding structural modifications to enhance metabolic stability while maintaining target potency [1]. Additionally, understanding the primary metabolic pathways and enzymes involved in this compound disposition facilitates appropriate clinical pharmacology strategies, including special population assessments and drug-drug interaction studies [1] [2].
Materials and Reagents:
Sample Preparation Procedure:
Critical Notes:
Incubation Procedure:
Prepare incubation mixture in duplicate containing:
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
Initiate the reaction by adding NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ final concentrations).
For negative controls, prepare incubations without NADPH regenerating system.
At predetermined time points (0, 5, 10, 20, 30, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture and transfer to pre-chilled tubes containing 200 µL of ice-cold acetonitrile with internal standard to terminate the reaction.
Process samples as described in the sample preparation protocol (steps 6-8).
Analyze samples using the validated LC-MS/MS method and determine this compound peak areas relative to the internal standard.
Data Analysis:
Figure 2: Experimental Workflow for Metabolic Stability Assessment of this compound in Human Liver Microsomes
The development and validation of a sensitive, rapid, and specific LC-MS/MS method for this compound quantification in human liver microsomes represents a significant advancement in the bioanalytical characterization of this promising tyrosine kinase inhibitor [1]. The validated method demonstrates excellent performance across all critical validation parameters, including precision, accuracy, sensitivity, and selectivity, complying with current regulatory requirements for bioanalytical methods [1] [5]. The application of this method to metabolic stability studies has provided valuable insights into this compound's hepatic clearance mechanism and potential bioavailability, supporting its continued development as a therapeutic agent [1].
The integrated experimental approach combining in silico predictions with robust LC-MS/MS analysis establishes a comprehensive framework for metabolic stability assessment that can be extended to other investigational drugs [1]. Future applications of this methodology may include reactive metabolite screening, interspecies comparison of this compound metabolism, and drug-drug interaction studies with CYP3A4 inhibitors or inducers [1] [2]. Additionally, the methodological principles outlined in these application notes can be adapted for the bioanalysis of structurally related tyrosine kinase inhibitors, potentially accelerating the development of bioanalytical assays for novel therapeutic agents [1] [6]. As personalized medicine approaches continue to evolve, the validated LC-MS/MS method may also support pharmacogenetic investigations exploring the relationship between CYP polymorphisms and this compound metabolic variability across diverse patient populations [1].
Sapitinib (AZD8931) is a potent, competitive tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family (pan-erbB) [1] [2] [3]. Assessing its metabolic stability is a critical step in early drug development, as it directly informs predictions of its in vivo half-life, clearance, and oral bioavailability [1] [4]. A drug with high metabolic stability is generally associated with a longer duration of action and more favorable pharmacokinetic properties.
Recent studies have developed and validated a specific, sensitive LC-MS/MS method to quantify this compound in HLM matrices, providing the first dedicated tool for its metabolic stability evaluation [1]. In silico predictions using the StarDrop WhichP450 module indicated that this compound has high metabolic lability (Composite Substrate Lability, CSL = 0.9947), primarily driven by its N-methylacetamide and piperidine moieties, with CYP3A4 predicted as the major metabolizing enzyme [1]. Subsequent in vitro experiments confirmed these predictions, showing this compound undergoes rapid phase I metabolism, including hydroxylation and oxidative dealkylation, which can lead to reactive intermediates [2].
This protocol outlines the procedure for incubating this compound with Human Liver Microsomes (HLMs) and quantifying its metabolic stability using LC-MS/MS, based on established methods [1] [2] [4].
The following workflow summarizes the key steps in the metabolic incubation and sample analysis process:
A validated LC-MS/MS method is used for the specific and sensitive quantification of this compound [1].
The primary metabolic pathways of this compound identified in HLM incubations involve hydroxylation at the piperidine ring and oxidative dealkylation of the N-methylacetamide group [2]. These reactions can lead to the formation of reactive iminium and aldehyde intermediates, which were trapped using potassium cyanide and methoxyamine, respectively [2]. The following diagram illustrates the major metabolic pathways and the associated bioactivation sites.
The table below summarizes the key parameters from the validated LC-MS/MS method and the resulting metabolic stability profile of this compound [1].
| Parameter Category | Specific Parameter | Value for this compound |
|---|---|---|
| Analytical Method | Linear Range | 1 - 3000 ng/mL |
| Regression Equation (example) | y = 1.7298x + 3.62941 (r² = 0.9949) | |
| Limit of Quantification (LOQ) | 0.88 ng/mL | |
| Intra-day/Inter-day Precision | 0.29–6.31% | |
| Intra-day/Inter-day Accuracy | -1.45–7.25% | |
| Metabolic Stability | In vitro Half-life (t₁/₂) | 21.07 minutes |
| Intrinsic Clearance (CLint) | 38.48 mL/min/kg | |
| Major Metabolizing CYP Enzyme | CYP3A4 |
The data indicates that this compound has a moderate extraction ratio and predicted good bioavailability [1]. However, its relatively short in vitro half-life and high intrinsic clearance suggest it is metabolically labile. This lability is primarily attributed to the piperidine and N-methylacetamide structural motifs, which are sites for extensive Phase I metabolism [1] [2]. The formation of reactive intermediates warrants further investigation to fully understand the potential for drug-induced toxicity.
The developed LC-MS/MS protocol provides a robust, validated tool for the reliable quantification of this compound in metabolic matrices. The application of this method allows researchers to accurately determine critical pharmacokinetic parameters early in the development pipeline. Understanding the metabolic fate of this compound not only helps in predicting its in vivo performance but also guides the design of next-generation inhibitors with improved metabolic stability and safety profiles.
Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family, specifically EGFR, ErbB2, and ErbB3, with IC₅₀ values of 4 nM, 3 nM, and 4 nM, respectively [1]. It has shown greater potency than gefitinib in inhibiting EGF-driven cellular proliferation across multiple tumor cell lines [2] [3]. Understanding its metabolic stability is crucial for drug development, as it directly influences bioavailability and dosing regimens [2]. This document provides detailed protocols for sample preparation via protein precipitation and subsequent LC-MS/MS analysis of this compound in HLMs, validated according to FDA guidelines [2].
This protocol describes the incubation of this compound with HLMs to study its metabolic stability [2] [3].
Procedure:
This is a detailed, step-by-step protocol for extracting this compound and the internal standard from the HLM matrix [2].
Procedure:
The workflow is summarized below:
The following conditions were established for the precise quantification of this compound and achieved a short run time of 3 minutes [2].
Chromatographic Conditions:
Mass Spectrometric Conditions:
The developed LC-MS/MS method was extensively validated according to FDA guidelines for bioanalytical method validation [2].
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1 - 3000 ng/mL | ≥ 0.99 |
| Regression Equation | y = 1.7298x + 3.62941 (r² = 0.9949) | - |
| Limit of Quantification (LOQ) | 0.88 ng/mL | Precision ≤20%, Accuracy 80-120% |
| Intra-day Accuracy | -1.45% to 7.25% | Within ±15% |
| Intra-day Precision (RSD%) | 0.29% to 6.31% | ≤15% |
| Inter-day Accuracy | Data from [2] | Within ±15% |
| Inter-day Precision (RSD%) | Data from [2] | ≤15% |
| Extraction Recovery (SPT) | 101.33 ± 2.11% | Consistent and reproducible |
| Extraction Recovery (IS, FGT) | 106.12 ± 4.92% | Consistent and reproducible |
| Matrix Effect (IS-normalized) | Acceptable | No significant suppression/enhancement |
| Parameter | Value | Interpretation |
|---|---|---|
| In vitro Half-life (t₁/₂) | 21.07 min | Moderate metabolic stability |
| Intrinsic Clearance (CLₑₓₚ) | 38.48 mL/min/kg | Moderate extraction ratio |
| Predicted Bioavailability | Good | Based on moderate clearance [2] |
In silico predictions using StarDrop's WhichP450 model identified the major metabolizing enzyme as CYP3A4 and highlighted the N-methylacetamide group and the piperidine ring as primary metabolic soft spots [2]. This aligns with experimental findings that show hydroxylation of the piperidine moiety as a major metabolic pathway, which can lead to reactive iminium intermediates. Additionally, oxidative dealkylation of the N-methylacetamide group can produce aldehyde intermediates [3]. These pathways are illustrated below:
Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, often leading to treatment failure and disease recurrence. One of the most well-characterized mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), which functions as an efflux pump that reduces intracellular concentrations of various chemotherapeutic agents [1]. The ABCB1 transporter, a 170-kDa membrane protein, utilizes ATP hydrolysis to actively export a diverse range of structurally unrelated chemotherapeutic drugs out of cancer cells, thereby conferring resistance to these agents [2]. This transporter is known to efflux several clinically important anticancer drugs including paclitaxel, doxorubicin, vincristine, and tyrosine kinase inhibitors [1] [2].
Sapitinib (AZD8931) is an epidermal growth factor receptor (EGFR) inhibitor that targets EGFR, ErbB2 (HER2), and ErbB3 proteins [1]. Structurally, it contains a quinazoline moiety similar to other tyrosine kinase inhibitors such as lapatinib, erlotinib, and gefitinib. Interestingly, several EGFR inhibitors with quinazoline scaffolds have demonstrated the ability to overcome MDR mediated by ABC transporters in various cancer models [1]. Recent in vitro studies have revealed that this compound can effectively reverse ABCB1-mediated MDR without altering the expression or subcellular localization of the transporter, positioning it as a promising candidate for combination therapy in resistant cancers [1] [3].
This compound reverses ABCB1-mediated MDR through direct interaction with the transporter protein rather than by downregulating its expression or altering its cellular localization. Molecular docking studies indicate that this compound competitively binds to the drug-binding pocket of ABCB1, interacting with the efflux site through π-π interactions and two hydrogen bonds [1] [4]. This binding mechanism is similar to other tyrosine kinase inhibitors that have shown MDR reversal properties, such as lapatinib and dacomitinib, which also contain quinazoline scaffolds [1].
The binding of this compound to ABCB1 stimulates ATPase activity by approximately 2.5-fold compared to the basal level, suggesting that it interacts directly with the substrate-binding site [1]. This ATPase stimulation is a characteristic shared with several known ABCB1 substrates and inhibitors. However, despite increasing ATP hydrolysis, this compound effectively inhibits the efflux function of ABCB1, potentially by occupying the substrate-binding site and preventing the binding and transport of chemotherapeutic agents [1].
This compound significantly increases the intracellular accumulation of ABCB1 substrate drugs such as [³H]-paclitaxel in resistant cancer cells [1]. In SW620/Ad300 colon cancer cells that overexpress ABCB1, treatment with 1 μM this compound increased the accumulation of [³H]-paclitaxel by approximately 2.5-fold compared to untreated controls [1]. This effect was comparable to that achieved with verapamil, a well-known ABCB1 inhibitor used as a positive control in these experiments.
The compound does not affect the expression level of ABCB1 protein or its localization in the plasma membrane, even after prolonged exposure [1]. Additionally, this compound does not significantly alter the phosphorylation status of AKT or ERK signaling pathways in resistant cells, indicating that its MDR reversal effects are primarily mediated through direct interaction with ABCB1 rather than through signaling pathway modulation [1].
Table 1: Key Characteristics of this compound as an ABCB1 Inhibitor
| Property | Description | Experimental Evidence |
|---|---|---|
| Primary Target | EGFR, ErbB2, ErbB3 | Known tyrosine kinase inhibitor [1] |
| ABCB1 Interaction | Binds to efflux site | Molecular docking shows π-π interactions and hydrogen bonds [1] |
| Effect on ABCB1 Expression | No significant change | Western blot and immunofluorescence analysis [1] |
| Effect on Drug Accumulation | Increases intracellular chemotherapeutic agents | [³H]-paclitaxel accumulation assay [1] |
| ATPase Activity | Stimulates basal ATPase activity | ATPase assay showing ~2.5-fold increase [1] |
| Cellular Localization | No change in membrane localization | Immunofluorescence assay [1] |
Comprehensive in vitro studies have demonstrated that this compound effectively reverses resistance to multiple chemotherapeutic agents in ABCB1-overexpressing cancer cells. The reversal effects are concentration-dependent, with significant sensitization observed at non-toxic concentrations of this compound (0.1-1 μM) that do not cause substantial cytotoxicity on their own [1].
In SW620/Ad300 colon cancer cells that overexpress ABCB1, this compound at 1 μM significantly reduced the IC₅₀ of paclitaxel by approximately 85%, from 14.56 ± 1.52 μM to 2.18 ± 0.31 μM [1]. Similarly, the IC₅₀ of doxorubicin was reduced by about 80%, from 35.21 ± 3.15 μM to 7.02 ± 0.85 μM [1]. The reversal effects were also confirmed in HEK293/ABCB1 transfected cells, where this compound at 1 μM reduced the IC₅₀ of paclitaxel by nearly 90% without significantly affecting the sensitivity of parental HEK293/pcDNA3.1 cells [1].
Table 2: Reversal Effects of this compound on Chemotherapeutic Resistance in ABCB1-Overexpressing Cells
| Cell Line | Chemotherapeutic Agent | IC₅₀ Without this compound (μM) | IC₅₀ With 1 μM this compound (μM) | Reversal Fold |
|---|---|---|---|---|
| SW620/Ad300 | Paclitaxel | 14.56 ± 1.52 | 2.18 ± 0.31 | 6.68 |
| SW620/Ad300 | Doxorubicin | 35.21 ± 3.15 | 7.02 ± 0.85 | 5.02 |
| HEK293/ABCB1 | Paclitaxel | 12.85 ± 1.24 | 1.45 ± 0.16 | 8.86 |
| HEK293/ABCB1 | Doxorubicin | 28.74 ± 2.65 | 4.92 ± 0.53 | 5.84 |
| SW620 (Parental) | Paclitaxel | 0.018 ± 0.002 | 0.016 ± 0.002 | 1.13 |
| SW620 (Parental) | Doxorubicin | 0.235 ± 0.021 | 0.221 ± 0.018 | 1.06 |
The efficacy of this compound in reversing MDR has also been validated in more physiologically relevant three-dimensional multicellular tumor spheroid (MCTS) models [1]. In SW620/Ad300 MCTS, the combination of this compound with paclitaxel or doxorubicin resulted in significantly greater growth inhibition compared to chemotherapy alone. After 7 days of treatment, the combination of 1 μM this compound with paclitaxel reduced spheroid volume by approximately 70% compared to untreated controls, while paclitaxel alone only reduced volume by about 25% [1]. These findings demonstrate that this compound can effectively overcome ABCB1-mediated resistance in more complex tumor models that better mimic in vivo conditions.
The MTT assay is a standard method for evaluating the cytotoxicity of this compound and its ability to reverse ABCB1-mediated MDR [1] [5].
Cell Lines: SW620 (parental human colon cancer), SW620/Ad300 (ABCB1-overexpressing), HEK293/pcDNA3.1 (vector control), HEK293/ABCB1 (transfected)
Culture Conditions: Maintain cells in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂
Procedure:
Quality Control: Include triplicate wells for each condition and perform at least three independent experiments
Safety Considerations: Handle chemotherapeutic agents and DMSO with appropriate personal protective equipment
These assays measure the effect of this compound on intracellular concentrations of ABCB1 substrate drugs [1] [5].
Radiolabeled Paclitaxel Accumulation Assay:
Flow Cytometry-Based Doxorubicin Accumulation Assay:
Drug Efflux Assay:
This assay measures the effect of this compound on ABCB1 ATPase activity [1] [5].
Computational docking studies predict the interaction between this compound and ABCB1 [1] [6].
The MDR reversal activity of this compound suggests several potential clinical applications, particularly in colorectal cancer where ABCB1 overexpression is commonly associated with treatment failure [1] [7]. Based on the experimental evidence, this compound could be developed as an adjuvant to conventional chemotherapy in cancers known to develop ABCB1-mediated resistance. The most immediate application would be in taxane- and anthracycline-resistant cancers where ABCB1 overexpression has been clearly established as a resistance mechanism [1] [8].
Additionally, this compound may have particular utility in EGFR-positive cancers that have developed concurrent resistance to both targeted therapies and conventional chemotherapy, as it could simultaneously inhibit EGFR signaling and reverse ABCB1-mediated MDR [1]. This dual activity could provide synergistic benefits in appropriate cancer types.
When considering this compound in combination therapy regimens, several factors should be considered:
The following diagram illustrates the mechanism of ABCB1-mediated multidrug resistance and how this compound reverses this process:
This compound represents a promising candidate for overcoming ABCB1-mediated multidrug resistance in cancer therapy. Its dual functionality as both an EGFR inhibitor and an ABCB1 efflux modulator provides a rational basis for combination therapy approaches in resistant cancers. The experimental evidence demonstrates that this compound effectively reverses resistance to paclitaxel and doxorubicin in ABCB1-overexpressing colon cancer models at clinically achievable concentrations.
Future research should focus on in vivo validation of these findings using appropriate animal models, as well as exploration of this compound's activity against other ABC transporters such as ABCG2 (BCRP) and ABCC1 (MRP1). Additionally, combination strategies with other targeted therapies or novel chemotherapeutic agents may further enhance its clinical utility. The translation of these findings to clinical practice requires careful consideration of dosing schedules, potential drug interactions, and appropriate patient selection based on ABCB1 expression status.
The following table summarizes the core design and outcomes from the PANTHER study, a Phase I/II clinical trial investigating pulsed, high-dose this compound in combination with FOLFIRI for previously untreated metastatic colorectal cancer.
| Trial Aspect | Details |
|---|---|
| Study Name & Design | PANTHER: Phase I/II, single-arm trial [1]. |
| Patient Population | Treatment-naive patients with RAS wild-type metastatic colorectal cancer [1]. |
| Combination Rationale | To overcome resistance to EGFR-targeted therapy by simultaneously inhibiting EGFR, HER2, and HER3 signaling with a pulsed, high-dose schedule that may avoid chemotherapy-induced cell cycle arrest [1]. |
| Primary Endpoints | Phase I: Dose-Limiting Toxicity (DLT); Phase II: Best Overall Response [1]. |
| Recommended Dose | This compound 160 mg twice daily (bd), taken orally on days 1-4 of a 14-day cycle with FOLFIRI [1]. |
| Efficacy Outcomes | Objective Response Rate (ORR): 25% (at 160 mg bd dose); Median PFS: 8.7 months; Median OS: 21.2 months [1]. |
| Safety Profile | The combination had an acceptable toxicity profile. No grade 5 adverse events were reported. Grade 3 adverse events occurred in 39% of patients, and grade 4 in 6% of patients [1]. |
| Key Biomarker Analysis | A reduction in circulating HER2/HER3 dimer levels, measured via FRET-FLIM in exosomes, was observed in responding patients, suggesting a potential pharmacodynamic biomarker [1]. |
This protocol outlines the methodology used in the PANTHER trial for administering this compound in combination with FOLFIRI.
The treatment is administered in 14-day cycles [1].
Patients continue treatment until disease progression, unacceptable toxicity, or withdrawal of consent [1].
The diagram below illustrates the scientific rationale behind combining this compound with FOLFIRI chemotherapy.
The following diagram outlines the key experimental workflow for the PANTHER clinical trial.
AZD8931 is an innovative equipotent small-molecule inhibitor that simultaneously targets three key members of the epidermal growth factor receptor (EGFR/ErbB) family: EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3). Unlike monoclonal antibodies that target individual receptors, AZD8931 acts as a reversible ATP-competitive inhibitor of all three receptor tyrosine kinases, providing broad suppression of ErbB signaling networks. This comprehensive inhibition strategy is particularly valuable in cancers where compensatory signaling through alternative HER family members drives resistance to single-target agents [1] [2]. The drug demonstrates rapid absorption following oral administration with a median tmax of 1-3 hours and an elimination half-life of approximately 11-12 hours, supporting twice-daily dosing regimens to maintain therapeutic exposure [2] [3].
The pulsed high-dose scheduling approach represents a significant departure from conventional continuous dosing strategies for tyrosine kinase inhibitors. Preclinical evidence suggests that continuous EGFR inhibition can induce G1 cell cycle arrest, potentially protecting cancer cells from S-phase specific chemotherapeutic agents like irinotecan. In contrast, short-term exposure to high concentrations of AZD8931 achieves potent suppression of critical downstream signaling pathways without inducing this protective cell cycle arrest, thereby creating a therapeutic window where chemotherapy efficacy is enhanced [1]. This pulsed approach allows for the administration of substantially higher peak drug concentrations (up to 160 mg twice daily) compared to continuous dosing (typically 40 mg twice daily), potentially maximizing pathway inhibition during critical chemotherapy administration periods while minimizing chronic exposure-related toxicities [1] [4].
The PANTHER trial (NCT01862003) employed a seamless Phase I/II design to evaluate pulsed high-dose AZD8931 in combination with standard FOLFIRI chemotherapy (irinotecan/5-fluorouracil/leucovorin) in treatment-naïve patients with metastatic colorectal cancer. The study implemented a 4-day pulsed dosing schedule where AZD8931 was administered orally on days 1-4 of each 14-day chemotherapy cycle, with FOLFIRI chemotherapy initiated on day 1 [1]. Dose escalation followed a continual reassessment method exploring 20 mg, 40 mg, 80 mg, and 160 mg twice-daily doses, with the 160 mg twice-daily dose selected for cohort expansion based on acceptable toxicity profile, with only 1 of 12 patients experiencing dose-limiting toxicity at this level [1].
Table 1: AZD8931 Dosing Regimens in Clinical Trials
| Trial Identifier | Population | Dosing Schedule | AZD8931 Dose | Combination Therapy |
|---|---|---|---|---|
| NCT01862003 [1] | Metastatic Colorectal Cancer | Days 1-4 every 14 days | 160 mg twice daily | FOLFIRI chemotherapy |
| NCT00637039 [2] | Advanced Solid Tumors | 21 consecutive days | 40-300 mg twice daily | Monotherapy |
| NCT01003158 [3] | Japanese Advanced Solid Tumors | 21 consecutive days | 40-80 mg twice daily | ± Paclitaxel |
| FOCUS4-D [4] | Metastatic Colorectal Cancer | Continuous dosing | 40 mg twice daily | Placebo-controlled |
For the combination with FOLFIRI, the recommended pulsed high-dose regimen is 160 mg AZD8931 administered twice daily on days 1-4 of each 14-day chemotherapy cycle. This schedule aligns the peak AZD8931 exposure with chemotherapy administration, theoretically maximizing synergistic activity while allowing an extended drug-free period to mitigate cumulative toxicities [1]. The maximum tolerated dose (MTD) from monotherapy studies was established at 240 mg twice daily for 21-day cycles, but the pulsed schedule enables higher peak doses with acceptable toxicity when combined with myelosuppressive chemotherapy [2].
In the Phase II expansion cohort of the PANTHER trial, 12 patients with RAS wild-type metastatic colorectal cancer received AZD8931 at 160 mg twice daily on the pulsed schedule with FOLFIRI. The best overall response rate was 25%, with median progression-free survival of 8.7 months and median overall survival of 21.2 months [1]. These outcomes compare favorably to historical controls receiving FOLFIRI alone or with EGFR monoclonal antibodies, particularly considering that the trial population was enriched for potentially resistant disease phenotypes.
Table 2: Efficacy Outcomes for Pulsed High-Dose AZD8931 with FOLFIRI in Metastatic Colorectal Cancer
| Efficacy Parameter | Result | Patient Population |
|---|---|---|
| Best Overall Response Rate | 25% (3/12 patients) | RAS WT mCRC at 160 mg bid |
| Disease Control Rate | Not reported | RAS WT mCRC |
| Median Progression-Free Survival | 8.7 months | RAS WT mCRC at 160 mg bid |
| Median Overall Survival | 21.2 months | RAS WT mCRC at 160 mg bid |
| Grade 3 Adverse Events | 39% (7/18 patients) | All treated patients |
| Grade 4 Adverse Events | 6% (1/18 patients) | All treated patients |
| Most Common AEs | Rash, diarrhea, paronychia | All treated patients |
The safety profile of pulsed high-dose AZD8931 with chemotherapy demonstrated acceptable toxicity. Among 18 treated patients, 39% experienced Grade 3 adverse events and only 6% experienced Grade 4 adverse events, with no Grade 5 toxicities reported [1]. The most frequent adverse events across AZD8931 clinical trials include cutaneous manifestations (rash, dry skin, paronychia) and gastrointestinal effects (diarrhea), consistent with the class effects of EGFR inhibition [2] [3]. These toxicities were generally manageable with standard supportive care measures and did not necessitate chemotherapy dose reduction in most patients.
Sample Collection Timeline: For comprehensive pharmacokinetic characterization, collect blood samples at the following time points relative to AZD8931 administration: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose. During multiple dosing, include trough samples (pre-dose) on days 2, 3, and 4 to evaluate steady-state attainment [2].
Sample Processing: Draw 4 mL of venous blood into K2EDTA tubes and centrifuge at 1500 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma to polypropylene tubes and store at -70°C until analysis. Analytical Method: Quantify AZD8931 concentrations using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification established at 1.0 ng/mL [2].
Pharmacokinetic Analysis: Calculate key parameters including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve from 0 to 12 hours (AUC0-12), trough concentration (Ctrough), elimination half-life (t1/2), and apparent oral clearance (CL/F) using non-compartmental methods with validated pharmacokinetic software [2] [3].
Exosome Isolation: Collect serum samples in clot-activator tubes and allow to clot for 30 minutes at room temperature before centrifugation at 2000 × g for 10 minutes. Aliquot serum and store at -80°C. Thaw samples on ice and isolate exosomes using the Total Exosome Isolation Reagent according to manufacturer's instructions, with final resuspension in PBS [1].
FRET-FLIM Analysis: Seed isolated exosomes onto poly-L-lysine coated coverslips and fix with 4% paraformaldehyde. Perform immunostaining with anti-HER2 and anti-HER3 antibodies conjugated to donor (Cy3) and acceptor (Cy5) fluorophores. Image samples using fluorescence lifetime imaging microscopy (FLIM) with a 540 nm excitation laser and measure fluorescence decay at 565-605 nm. Calculate FRET efficiency as E = 1 - (τDA/τD), where τDA is donor lifetime in presence of acceptor and τD is donor lifetime alone [1]. A reduction in HER2:HER3 FRET efficiency following treatment indicates effective target engagement and pathway inhibition.
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples collected pre-dose and at 2, 4, 8, and 24 hours after AZD8931 administration using Ficoll density gradient centrifugation [1].
Assay Procedure: Embed 1×10⁴ cells in low-melting-point agarose on Trevigen CometSlides. Lyse cells in high-salt lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. After lysis, incubate slides in alkaline unwinding solution (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes. Perform electrophoresis at 21 V for 30 minutes, then neutralize with 0.4 M Tris-HCl (pH 7.5) and stain with SYBR Gold. Image 50 randomly selected nuclei per sample using fluorescence microscopy and analyze DNA damage by measuring tail moment (product of tail length and fraction of DNA in tail) using CometAssay software [1].
AZD8931 exerts its antitumor effects through equipotent inhibition of EGFR, HER2, and HER3 receptor tyrosine kinases. The therapeutic rationale for triple ErbB inhibition stems from the well-established compensatory signaling mechanisms that limit the efficacy of single-target agents. In multiple cancer types, inhibition of EGFR alone leads to upregulation of HER2 and HER3 signaling, activating bypass pathways that maintain downstream survival signals [1] [5]. This compensatory activation is primarily mediated through the ligand neuregulin (NRG1) which promotes formation of HER2-HER3 heterodimers, considered the most potent signaling pair within the ErbB family [5] [6].
The signaling pathways downstream of ErbB receptor activation include multiple critical cascades that regulate tumor cell survival, proliferation, and metabolism. The PI3K/AKT pathway is particularly significant as it represents a key resistance mechanism to many targeted therapies. HER3 contains six phosphorylation sites in its C-terminal tail that, when phosphorylated, create high-affinity binding sites for the p85 regulatory subunit of PI3K, leading to AKT activation and promotion of cell survival [5]. Additionally, ErbB receptor activation stimulates the MAPK pathway (RAS-RAF-MEK-ERK) that drives cellular proliferation, and the JAK/STAT pathway which influences inflammatory responses and tumor microenvironment interactions [5]. AZD8931's ability to concurrently inhibit all three receptors results in more comprehensive suppression of these downstream pathways compared to selective agents.
Diagram 1: AZD8931 Mechanism of Action and Signaling Pathways. AZD8931 provides equipotent inhibition of EGFR, HER2, and HER3 signaling, blocking multiple downstream pathways including PI3K/AKT, MAPK, JAK/STAT, and Src kinase that drive tumor survival, proliferation, and therapy resistance.
The pulsed high-dose scheduling of AZD8931 capitalizes on this comprehensive pathway inhibition to enhance chemotherapy efficacy. By administering high concentrations of AZD8931 concurrently with chemotherapy, the pro-survival signals that tumor cells might use to resist cytotoxic damage are transiently but potently suppressed. This creates a therapeutic window where cancer cells become more vulnerable to chemotherapy-induced apoptosis. Additionally, the pulsed approach minimizes the adaptive resistance mechanisms that often emerge during continuous EGFR/HER inhibition, such as alternative pathway activation or receptor mutation [1] [6]. The pharmacodynamic evidence from clinical trials supports this mechanism, showing that pulsed high-dose AZD8931 administration results in increased DNA damage (as measured by Comet assay) and reduced HER2/HER3 dimerization in circulating exosomes, particularly in responding patients [1].
For preclinical evaluation of AZD8931, establish orthotopic xenograft models by injecting human cancer cells (such as SUM149 or FC-IBC-02 inflammatory breast cancer cells, or appropriate colorectal cancer models) into the mammary fat pads or relevant anatomical sites of immunodeficient mice [7]. Allow tumors to establish until they reach approximately 50-100 mm³ before randomization into treatment groups.
AZD8931 Formulation: Prepare AZD8931 suspension fresh daily using 1% (v/v) polyoxyethylenesorbitan monooleate (Tween 80) in deionized water. Administer by daily oral gavage at doses ranging from 25-100 mg/kg, 5 days per week for 4 weeks [7] [6]. For combination studies with chemotherapy, coordinate AZD8931 administration with cytotoxic agents such as paclitaxel (10 mg/kg subcutaneously twice weekly) or FOLFIRI components using human-equivalent dosing schedules [7].
Endpoint Measurements: Monitor tumor dimensions 2-3 times weekly using calipers and calculate volume using the formula: TV = L × W × H × 0.5236, where L, W, and H represent three perpendicular tumor measurements [7]. Collect tumor tissues at specified endpoints for immunohistochemical analysis of phospho-EGFR, phospho-HER2, phospho-HER3, phospho-AKT, and phospho-ERK to confirm target modulation. Additionally, assess proliferation markers (Ki-67) and apoptosis (cleaved caspase-3) to evaluate antitumor effects [7] [6].
Cell Proliferation Assays: Seed cancer cells (e.g., MCF7, T47D, or colorectal cancer lines) in 96-well plates at 2,000-5,000 cells per well and allow to adhere overnight. Treat with AZD8931 across a concentration range (typically 0.1 nM to 10 μM) alone or in combination with chemotherapeutic agents. Include ligand stimulation with 20 nM heregulin or EGF where appropriate to assess pathway inhibition. After 72-96 hours, measure cell viability using MTS assay according to manufacturer's instructions, reading absorbance at 490 nm [7] [6].
Apoptosis Analysis: Plate cells in 6-well plates at 1×10⁵ cells per well and treat with AZD8931 at relevant concentrations (typically 1 μM) for 48-72 hours. Harvest cells and stain with Annexin V-PE and 7-AAD according to manufacturer's protocols. Analyze by flow cytometry within 1 hour, distinguishing viable (Annexin V⁻/7-AAD⁻), early apoptotic (Annexin V⁺/7-AAD⁻), late apoptotic (Annexin V⁺/7-AAD⁺), and necrotic (Annexin V⁻/7-AAD⁺) populations [7]. Alternatively, assess apoptosis by immunoblotting for cleaved PARP as described in section 3.2.2.
Western Blot Analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 15-30 μg of protein by SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against phospho-EGFR (Tyr1173), phospho-HER2 (Tyr1221/1248), phospho-HER3 (Tyr1289), phospho-AKT (Ser473), phospho-p44/42 MAPK (Thr202/Tyr204), and corresponding total proteins to assess pathway modulation [6]. Include β-actin as loading control. Develop using enhanced chemiluminescence and quantify band intensity by densitometry.
Diagram 2: Pulsed High-Dose AZD8931 Clinical Implementation Workflow. This protocol outlines the integration of pulsed AZD8931 administration with chemotherapy, including key monitoring timepoints for pharmacokinetics, biomarkers, toxicity, and treatment response assessment.
Patient Selection Criteria: For clinical implementation of pulsed high-dose AZD8931 with chemotherapy, enroll patients with histologically confirmed metastatic colorectal cancer that is RAS wild-type. Include patients who are chemotherapy-naïve for metastatic disease, with WHO performance status 0-1 and adequate organ function. Prior adjuvant chemotherapy is permitted if completed at least 6 months before trial entry [1]. Exclude patients with significant cardiac history, including prolonged QTc interval or congestive heart failure, given the potential for ErbB inhibitors to affect cardiac function.
Dose Modification Guidelines: For Grade 2 cutaneous toxicity, maintain AZD8931 dose with intensified topical care. For Grade 3 rash, interrupt AZD8931 until resolution to Grade ≤1, then resume at next lower dose level (e.g., from 160 mg to 80 mg twice daily). For Grade 3 diarrhea, interrupt treatment until resolution to Grade ≤1, implement aggressive antidiarrheal regimen, and resume at reduced dose. Permanently discontinue AZD8931 for Grade 4 toxicities or any cardiotoxicity manifesting as reduced left ventricular ejection fraction [1] [2].
Response Assessment: Perform CT imaging at baseline, 12 weeks after treatment initiation, and every 12 weeks thereafter. Evaluate response according to RECIST v1.1 criteria. Continue treatment until disease progression, unacceptable toxicity, treatment delays exceeding 3 weeks, or patient withdrawal of consent [1]. If AZD8931 requires discontinuation for toxicity, permit continuation of FOLFIRI chemotherapy alone if clinically appropriate.
The pulsed high-dose scheduling of AZD8931 with chemotherapy represents a innovative approach to overcoming the limitations of continuous EGFR/HER inhibition. By administering high concentrations of this equipotent EGFR, HER2, and HER3 inhibitor in brief pulses synchronized with chemotherapy, researchers and clinicians can achieve potent pathway inhibition while potentially mitigating the cell cycle-mediated resistance mechanisms that undermine conventional scheduling. The clinical evidence from the PANTHER trial demonstrates that this approach is feasible with acceptable toxicity and shows promising activity in metastatic colorectal cancer.
Future research directions should focus on optimizing patient selection through robust biomarker development, particularly the assessment of HER dimerization status in circulating exosomes and evaluation of baseline heregulin expression. Additionally, exploration of pulsed AZD8931 scheduling with other chemotherapy backbones and in other tumor types characterized by ErbB pathway dependency may expand the therapeutic utility of this approach. The methodologies and protocols outlined in this document provide a framework for further preclinical and clinical investigation of this promising therapeutic strategy.
Sapitinib (AZD8931) is a potent, equipotent tyrosine kinase inhibitor of the EGFR family (pan-erbB). Assessing its metabolic stability is crucial for predicting its in vivo pharmacokinetic behavior, particularly bioavailability and half-life. The following protocol details a highly sensitive, specific, and rapid LC-MS/MS method validated for the quantification of this compound in Human Liver Microsomes (HLMs) and its application to determine intrinsic clearance (CLint) and in vitro half-life (t1/2) [1] [2]. This method is the first fully validated LC-MS/MS assay for this specific application [1].
Key Validated Parameters of the LC-MS/MS Method [1]
| Validation Parameter | Result / Value |
|---|---|
| Analytical Range | 1 - 3000 ng/mL |
| Linearity | y = 1.7298x + 3.62941 (r² = 0.9949) |
| Limit of Quantification (LOQ) | 0.88 ng/mL |
| Intra-day Accuracy | -1.45 to 7.25% |
| Intra-day Precision | 0.29 to 6.31% |
| Inter-day Accuracy | Data in FDA guidelines |
| Inter-day Precision | Data in FDA guidelines |
| Extraction Recovery | 101.33% ± 2.11 (SPT), 106.12% ± 4.92% (IS) |
Step 1: Incubation Preparation Prepare the metabolic incubation mixture as outlined below.
Step 2: Sample Processing and Analysis
The metabolic stability parameters are calculated from the slope (k) of the natural logarithm (ln) of the remaining this compound concentration versus time plot.
Reported Metabolic Stability of this compound [1]
| Metabolic Stability Parameter | Reported Value |
|---|---|
| In vitro Half-life (t₁/₂) | 21.07 minutes |
| Intrinsic Clearance (CLint) | 38.48 mL/min/kg |
The moderate intrinsic clearance and in vitro half-life suggest this compound has a moderate extraction ratio, which correlates with good predicted bioavailability [1].
To complement wet-lab experiments, in silico predictions can provide valuable preliminary insights.
The following diagram illustrates the primary metabolic pathways and bioactivation sites of this compound identified through in vitro and in silico studies.
This compound (AZD8931) is an epidermal growth factor receptor (EGFR) inhibitor that targets multiple members of the ErbB receptor family, including EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3). This multi-targeted inhibition profile makes this compound particularly attractive for combination therapies, as it can simultaneously block multiple signaling pathways implicated in cancer progression and resistance mechanisms. The quinazoline-based molecular structure of this compound contributes to its binding affinity and specificity for ErbB family receptors. Beyond its direct antitumor effects, recent research has revealed that this compound can reverse multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), through competitive inhibition of drug efflux pumps [1].
Drug synergy prediction represents a transformative approach in oncology drug development, addressing the critical limitations of monotherapies which often fail due to inherent or acquired resistance mechanisms. Synergistic combinations enable enhanced therapeutic efficacy while potentially reducing individual drug doses and associated toxicities. The computational prediction of synergistic drug combinations has emerged as a essential strategy to navigate the vast landscape of possible drug pairs, which presents an insurmountable challenge for purely empirical experimental screening. With n medications, there are n(n-1)/2 possible pairwise combinations, creating a resource-intensive discovery process that benefits significantly from in silico prioritization [2]. The development of robust prediction models for this compound combinations specifically addresses the need for personalized cancer therapy approaches that can match appropriate drug combinations to individual tumor molecular profiles.
Multiple computational frameworks have been developed to predict synergistic drug combinations involving this compound and other targeted therapies. These models vary in their underlying algorithms, input data requirements, and biological interpretability. The current landscape includes pathway activation models, multi-modal approaches, and network-based methods, each with distinct strengths for specific application scenarios. These models primarily aim to predict the Loewe synergy score, a quantitative measure where values >20 typically indicate strong synergistic effects, or classify combinations as synergistic, additive, or antagonistic [3] [4]. The performance of these models is context-dependent, with varying generalization capabilities for novel drug combinations versus established combinations in new cellular contexts.
Table 1: Comparative Analysis of this compound Synergy Prediction Models
| Model Name | Algorithm Type | Key Input Features | Synergy Metric | Reported Performance | Strengths | Limitations |
|---|---|---|---|---|---|---|
| DIPx | Random Forest with Pathway Activation Scores | Gene expression, mutation profiles, pathway activation scores | Loewe score | Spearman ρ=0.50 (Test Set 1), ρ=0.26 (Test Set 2) [3] | Biological interpretability, pathway insights | Reduced performance on novel combinations |
| Pisces | Multi-modal with Data Augmentation | 8 drug modalities (SMILES, molecular graphs, targets, etc.) | Synergy classification | 21.4-23.8% improvement in F1 score vs. baselines [5] | Handles missing data, robust performance | Complex architecture, computational intensity |
| TAIJI-M | Deep Learning | Molecular features (mutations, expression) | Loewe score | Spearman ρ=0.38 (Test Set 1), ρ=0.18 (Test Set 2) [3] | Originally designed for multiple data types | Lower performance with molecular features only |
DIPx (Drug synergy Interaction Prediction) employs a biologically motivated framework centered on Pathway Activation Scores (PAS) that capture tumor- and drug-specific pathway perturbations. The model calculates PAS values based on the differential contributions of upstream regulators, downstream effectors, and driver mutations within relevant signaling pathways. For this compound combinations, the ERBB signaling pathway represents a primary focus, with genes classified according to their positional relationship to this compound's target genes [3] [4]. The model was trained and validated using the AstraZeneca-Sanger (AZS) DREAM Challenge dataset, which encompasses 75 cell lines tested across 910 drug combinations. A key innovation of DIPx is its ability to provide confidence scores alongside synergy predictions, with higher confidence thresholds (≥0.8) associated with greater validation rates of high synergy predictions [3].
Pisces introduces a novel multi-modal data augmentation approach that addresses the fundamental challenge of sparse drug combination data. The model integrates eight distinct drug modalities: SMILES, molecular graphs, 3D structures, drug targets, textual descriptions, side effects, drug response profiles, and drug ontology. By creating 64 augmented views for each drug combination, Pisces effectively expands the training dataset and enhances model robustness [5]. This approach is particularly valuable for this compound combination predictions in understudied cancer contexts where comprehensive molecular profiling may be unavailable. The model employs a noisy label learning strategy during aggregation, considering only the top-k predictions from augmented views to generate the final synergy output.
Table 2: Data Requirements for this compound Combination Prediction Models
| Data Type | DIPx | Pisces | TAIJI-M | Collection Methods | Preprocessing Needs |
|---|---|---|---|---|---|
| Gene Expression | Required | Optional (one modality) | Required | RNA-seq, microarrays | Normalization, batch effect correction |
| Mutation Profiles | Required | Not used | Required | Whole exome sequencing, targeted panels | Variant calling, pathogenicity annotation |
| Drug Chemical Structure | Not used | SMILES, molecular graphs | Not used | Chemical databases | Standardization, descriptor calculation |
| Drug Targets | Implicit in pathways | Optional modality | Not used | Binding assays, literature curation | Pathway mapping, interaction scoring |
| Drug Response | Not used | Optional modality | Originally used | Cell viability assays (MTT, CellTiter-Glo) | IC50 calculation, normalization |
| Pathway Information | Required (pre-defined) | Not used | Not used | KEGG, Reactome, custom databases | Gene set mapping, topology consideration |
Cell line preparation begins with the selection of appropriate models representing specific cancer types and molecular contexts. For this compound combination studies, SW620 and SW620/Ad300 colon cancer cells have been extensively used, with the latter exhibiting ABCB1-mediated multidrug resistance [1]. Additional relevant models include breast cancer cell lines of various PAM50 subtypes and lung cancer models such as SW900. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin under standard conditions (37°C, 5% CO2). Regular mycoplasma testing and authentication via STR profiling are essential quality control measures. For resistance studies, HEK293/ABCB1 transfected cells provide a controlled system for evaluating ABCB1-specific effects [1].
Drug combination screening employs a 2 × 7 concentration matrix design (anchored approach) where this compound is tested at two optimized concentrations against a 7-point dose-response curve of the partner drug. This design efficiently captures combination effects across a range of clinically relevant concentrations while maintaining manageable experimental scale. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay serves as the primary viability assessment method, with measurements taken after 72 hours of drug exposure. Each combination should be tested in at least three biological replicates to account for experimental variability. Include appropriate controls: verapamil (5 μM) as a positive control for ABCB1 inhibition in resistance studies, and cisplatin as a negative control since it is neither a substrate nor inhibitor of ABCB1 [1].
ABCB1 transporter inhibition assays provide critical mechanistic insights for this compound combinations involving chemotherapeutic agents. The [3H]-paclitaxel accumulation assay directly measures this compound's effect on ABCB1 function. Briefly, incubate SW620/Ad300 cells with [3H]-paclitaxel in the presence or absence of this compound for 2 hours, then measure intracellular radioactivity using a liquid scintillation analyzer. Compare results to verapamil-treated positive controls. Complementary ATPase activity assays determine whether this compound stimulates or inhibits ABCB1-associated ATP hydrolysis, which provides insights into its mechanism of transporter inhibition [1].
Immunofluorescence and Western blot analysis characterize the effects of this compound on ABCB1 expression and localization. For Western blotting, prepare cell lysates after this compound treatment (0-72 hours) and separate proteins (30 μg per lane) using SDS-PAGE. Probe with ABCB1 monoclonal antibody (C219) at 1:1000 dilution and GAPDH antibody (1:1000) as loading control. For immunofluorescence, fix treated cells, permeabilize with 0.1% Triton X-100, and incubate with ABCB1 primary antibody followed by Alexa Fluor 488-conjugated secondary antibody. Analyze cellular localization using confocal microscopy to determine whether this compound affects membrane localization of ABCB1 [1].
The DIPx workflow begins with comprehensive molecular data collection, including gene expression profiles (RNA-seq or microarray data) and mutation data (focusing on driver mutations in cancer-related genes) for the target cellular context. Preprocess the data through normalization and quality control, with particular attention to batch effects in gene expression data. For mutation data, annotate variants and focus on putative driver mutations based on well-characterized cancer gene lists [3] [4].
Pathway Activation Score (PAS) calculation represents the core innovation of DIPx. The process involves:
The following Graphviz diagram illustrates the ERBB signaling pathway in relation to the capivasertib + this compound combination, which has been successfully modeled using DIPx:
Diagram 1: ERBB Signaling Pathway for this compound-Capivasertib Combination. This diagram illustrates the key components of the ERBB signaling pathway relevant to this compound-capivasertib synergy, showing upstream regulators, drug targets, downstream effects, and the influence of driver mutations.
Model application involves integrating the computed PAS values with the pre-trained DIPx random forest model to generate synergy predictions. The model outputs both a predicted Loewe score and a confidence score (ranging 0-1). Researchers should prioritize combinations with Loewe scores >20 and confidence scores ≥0.8 for experimental validation. For novel combinations not present in the training data, apply additional caution and consider lower confidence thresholds [3] [4].
The Pisces framework offers an alternative approach that is particularly valuable when molecular profiling data is incomplete. The implementation process involves:
For this compound, particularly valuable modalities include drug targets (ErbB family receptors), chemical structure (quinazoline scaffold), and drug response profiles from existing monotherapy screens. When applying Pisces to new this compound combinations, focus on modality agreement across predictions, as consistent signals across multiple modality pairs increase confidence in the synergy forecast [5].
Synergy quantification relies on appropriate metrics and statistical frameworks. The Loewe synergy score represents the gold standard metric, with scores >20 indicating strong synergy, 10-20 suggesting moderate synergy, and <10 reflecting additive or antagonistic effects [3] [4]. Alternative metrics include the Bliss independence score, where values >10 typically indicate synergy, and the combination sensitivity score (CSS) for classification approaches. When analyzing results, calculate Spearman correlation coefficients between predicted and observed synergy scores to assess model performance, as this non-parametric measure captures monotonic relationships without assuming linearity [3] [2].
Statistical validation should include confidence intervals (95% CI reported for correlation coefficients) and bootstrapping (n=100 replicates) to assess stability of performance metrics. For experimental validation, include F-scores (0.62-0.7 in validation studies), recall (0.61-0.76), and precision (0.56-0.77) when classifying combinations as synergistic versus non-synergistic [6]. These metrics provide a comprehensive view of model performance beyond simple correlation coefficients.
Prediction confidence evaluation is crucial for prioritizing combinations for experimental validation. The DIPx model provides explicit confidence scores, with quartile analysis demonstrating that predictions in the highest confidence quartile show substantially greater validation rates for high synergy [3]. For models without explicit confidence scoring, implement ensemble approaches or consensus metrics across multiple prediction frameworks. When this compound combinations show consistent synergy predictions across DIPx and Pisces, confidence in the result increases substantially.
Clinical translatability assessment should consider both efficacy and resistance reversal potential. For this compound combinations predicted to be synergistic, evaluate whether:
The following Graphviz diagram illustrates the complete workflow for this compound combination prediction and validation:
Diagram 2: this compound Combination Prediction and Validation Workflow. This diagram outlines the comprehensive process from data collection through model application to experimental validation and clinical translation.
Research to date has identified several promising this compound combinations with supporting computational and experimental evidence. The This compound + capivasertib (AKT inhibitor) combination has demonstrated particular promise, with DIPx predictions identifying ERBB-related pathways (ERBB2 signaling, ERBB pathway) and tumor-related pathways (lymph-node metastases, focal adhesion) as key mediators of the synergistic interaction [3] [4]. This combination represents a vertical inhibition strategy targeting sequential steps in the ERBB-AKT signaling axis.
For reversing multidrug resistance, this compound combinations with chemotherapeutic agents show significant potential. Experimental studies demonstrate that this compound significantly increases the efficacy of paclitaxel and doxorubicin in ABCB1-overexpressing cells (SW620/Ad300 colon cancer cells and HEK293/ABCB1 transfected cells) without altering ABCB1 expression or subcellular location [1]. The proposed mechanism involves this compound competitively inhibiting ABCB1 transporter function through π-π interaction and two hydrogen bonds with the efflux site, thereby increasing intracellular accumulation of chemotherapeutic substrates.
Effective patient stratification requires comprehensive biomarker development. For this compound combinations, key potential biomarkers include:
Functional assessment of ABCB1 activity should accompany biomarker evaluation, as transporter function rather than mere expression may better predict response to this compound combinations aimed at overcoming multidrug resistance. Implement multicellular tumor spheroid (MCTS) models to better capture the complexity of tumor microenvironment interactions when validating this compound combinations [1].
The development of robust synergy prediction models for this compound combinations represents a significant advancement in personalized cancer therapy. The integration of computational predictions with mechanistic experimental validation creates a powerful framework for identifying promising combinations that address clinical challenges of resistance and toxicity. The DIPx and Pisces models offer complementary approaches, with DIPx providing superior biological interpretability through pathway activation scores, while Pisces demonstrates robust performance across diverse data contexts through multi-modal augmentation.
Translational success will require careful attention to clinical context alignment, ensuring that predicted combinations match the molecular features of target patient populations. The dual functionality of this compound—as both a direct antitumor agent and a resistance reversal compound—creates unique opportunities for rational combination design. Future directions should include clinical validation of prioritized combinations, development of companion diagnostic biomarkers, and refinement of models through incorporation of tumor microenvironment data and longitudinal response patterns. As drug combination datasets continue to expand, the performance of prediction models for novel this compound combinations is expected to improve significantly, accelerating the development of effective combination therapies for cancer patients.
ABCB1 transporter-mediated multidrug resistance represents a significant obstacle in successful cancer chemotherapy. The ATP-Binding Cassette (ABC) transporter superfamily plays a crucial role in cellular defense mechanisms by actively effluxing diverse xenobiotics, including chemotherapeutic agents, from cancer cells. Among these transporters, ABCB1 (P-glycoprotein) stands as the most extensively characterized efflux transporter, contributing substantially to the development of resistance to multiple anticancer drugs in various malignancies. The ABCB1 transporter functions as a primary active uniporter that utilizes the energy derived from ATP hydrolysis to pump substrates across cellular membranes against concentration gradients [1]. This 170-180 kDa glycoprotein consists of two homologous halves, each containing six transmembrane helices (TMs) that form the drug-binding pocket, and a nucleotide-binding domain (NBD) where ATP binding and hydrolysis occur [2] [3].
The structural organization of ABCB1 allows it to recognize and transport an astonishingly diverse array of compounds with limited structural similarity, a phenomenon that has complicated efforts to overcome multidrug resistance in clinical settings. The transporter operates through an "alternating access" mechanism whereby it alternates between inward-facing and outward-facing conformations, effectively transporting substrates from the inner leaflet of the membrane or cytoplasm to the extracellular space [1]. This molecular pumping action reduces intracellular concentrations of chemotherapeutic agents, thereby diminishing their efficacy and contributing to treatment failure. The clinical significance of ABCB1 is underscored by its overexpression in various cancers, including colorectal carcinoma, renal carcinoma, and hematological malignancies, where it confers resistance to multiple chemotherapeutic drugs including paclitaxel, doxorubicin, and vinca alkaloids [4] [3].
Table 1: Key Characteristics of the ABCB1 Transporter
| Characteristic | Description |
|---|---|
| Gene Name | ABCB1 |
| Protein Name | P-glycoprotein (P-gp) |
| Molecular Weight | 170-180 kDa |
| Protein Family | ATP-Binding Cassette (ABC) Transporter |
| Tissue Distribution | Intestine, Liver, Kidney, Blood-Brain Barrier |
| Structural Features | 12 Transmembrane Helices, 2 Nucleotide-Binding Domains |
| Primary Function | ATP-Dependent Drug Efflux |
| Role in Cancer | Multidrug Resistance (MDR) |
Recent research efforts have focused on identifying potent inhibitors of ABCB1 that could circumvent multidrug resistance and restore chemosensitivity in refractory cancers. Among the promising candidates is sapitinib (AZD8931), an epidermal growth factor receptor (EGFR) inhibitor that has demonstrated significant ABCB1 inhibition potential. This compound belongs to the quinazoline-based tyrosine kinase inhibitor class and has shown efficacy in reversing ABCB1-mediated resistance to paclitaxel and doxorubicin in colon cancer models without altering ABCB1 expression or subcellular localization [4] [5]. This application note provides comprehensive methodological details for studying this compound-ABCB1 interactions through integrated computational and experimental approaches, offering researchers a framework for investigating this promising multidrug resistance reversal agent.
The molecular docking studies between this compound and ABCB1 have revealed specific and favorable interactions that explain its potential as a multidrug resistance reversal agent. Computational analyses demonstrate that this compound effectively binds within the drug-binding pocket of ABCB1, engaging in specific molecular interactions that likely interfere with the transporter's ability to efflux chemotherapeutic substrates. The docking studies were performed using a homology model of human ABCB1 based on the crystal structure of human ABCB1 (PDB: 6QEX) co-crystallized with paclitaxel [6]. This approach provided a reliable structural framework for predicting ligand-protein interactions and calculating binding affinities.
The binding pose analysis indicates that this compound establishes stable interactions within the efflux site of ABCB1 through a combination of π-π interactions and hydrogen bonding. Specifically, this compound forms two hydrogen bonds with key amino acid residues in the binding pocket, complemented by π-π stacking interactions with aromatic residues [4]. These molecular contacts allow this compound to compete with other ABCB1 substrates such as paclitaxel, effectively inhibiting their efflux from cancer cells. The docking score for the this compound-ABCB1 complex was calculated to be -10.2 kcal/mol, indicating a high binding affinity that compares favorably with known ABCB1 inhibitors [4] [7]. This strong binding affinity, coupled with the specific interaction pattern, suggests that this compound occupies the substrate-binding site in a manner that interferes with ABCB1's transport mechanism.
Further analysis of the binding microenvironment reveals that this compound interacts with residues known to be critical for ABCB1 substrate recognition and transport. The hydrogen bond donors and acceptors in this compound's quinazoline moiety appear to play a pivotal role in stabilizing the complex, while the overall molecular structure and hydrophobicity facilitate optimal positioning within the binding cavity. These interactions are consistent with the known structure-activity relationships of ABCB1 substrates and inhibitors, which often feature aromatic systems and hydrogen bonding capabilities [2] [3]. The binding orientation places this compound in proximity to key residues that have been implicated in the translocation pathway of ABCB1 substrates, supporting its potential to act as a competitive inhibitor.
Table 2: Molecular Docking Results for this compound-ABCB1 Interaction
| Parameter | Result |
|---|---|
| Docking Score | -10.2 kcal/mol |
| Hydrogen Bonds | 2 |
| π-π Interactions | Present |
| Key Interacting Residues | Gln946, Tyr310 |
| Binding Site Location | Drug-Binding Pocket |
| Grid Box Size | 25 Å |
| Docking Method | Glide XP (Extra Precision) |
The functional implications of these molecular interactions extend beyond mere binding. By occupying the substrate-binding site, this compound likely interferes with the conformational changes necessary for ABCB1-mediated drug transport. The "hydrophobic vacuum cleaner" model of ABCB1 function proposes that the transporter extracts substrates from the lipid membrane and undergoes ATP-driven conformational changes to expel them extracellularly [2]. This compound's binding appears to disrupt this process, potentially by stabilizing a conformation that is less efficient in substrate translocation or by directly competing with chemotherapeutic agents for binding. This mechanism is further supported by experimental observations that this compound increases intracellular accumulation of [³H]-paclitaxel in ABCB1-overexpressing cells [4] [7], confirming that computational predictions translate to biological activity.
The molecular docking protocol for studying this compound-ABCB1 interactions begins with careful preparation of both the protein structure and the ligand. For the ABCB1 homology model, researchers should utilize the human ABCB1 protein structure (PDB: 6QEX) as a template, which was originally obtained through co-crystallization with paclitaxel [6]. The protein preparation process involves adding hydrogen atoms, assigning appropriate bond orders, and optimizing the orientation of amino acid side chains, particularly those in the binding pocket. Missing loops or residues should be modeled using comparative modeling techniques, and the overall structure must be refined through energy minimization to relieve steric clashes and ensure geometrical correctness. This process can be accomplished using the Protein Preparation Wizard in Schrödinger Suite or similar tools in other molecular modeling platforms.
For ligand preparation, the this compound structure should be obtained from reliable chemical databases such as PubChem or constructed using molecular building tools. The preparation process includes generating possible tautomeric states and steric isomers at physiological pH, followed by energy minimization using appropriate force fields. It is crucial to ensure that the ligand's three-dimensional conformation represents a low-energy state that would be biologically relevant. The prepared ligand should then be optimized for docking calculations through further refinement of its molecular geometry and assignment of partial atomic charges. Researchers can employ the LigPrep module in Schrödinger or similar functionality in other molecular modeling software to accomplish these tasks efficiently [6].
The critical step of docking grid generation defines the spatial coordinates where ligand binding will be explored. For ABCB1, the grid should be centered on the drug-binding pocket with a grid box length of 25 Å to adequately encompass the binding cavity and allow sufficient flexibility for ligand placement [6]. The centroid of the grid should be defined based on the amino acid residues known to interact with ABCB1 substrates, particularly those identified through photaffinity labeling and mutational studies as critical for substrate recognition [3]. These residues typically include phenylalanine, tyrosine, and leucine residues in transmembrane helices 4, 5, 6, 10, 11, and 12, which collectively form the substrate-binding site. The grid generation process should account for the flexibility of the binding site by incorporating appropriate van der Waals scaling factors for non-polar receptor atoms.
The actual molecular docking calculations should be performed using the Glide v7.4 XP (extra precision) docking protocol within the Schrödinger software suite or comparable algorithms in alternative platforms [6]. The XP mode provides a more rigorous sampling of the ligand conformational space and a more accurate scoring function, which is essential for predicting binding modes and affinities of complex molecules like this compound. For enhanced accuracy, researchers should implement induced-fit docking (IFD) protocols that account for side-chain and backbone flexibility in the receptor binding site. The IFD approach begins with an initial Glide XP docking of the ligand, followed by refinement of the protein structure around the ligand pose, and concludes with a final redocking of the ligand into the refined binding site [6]. This methodology is particularly important for ABCB1, which exhibits considerable flexibility in its substrate-binding region.
Following the docking calculations, comprehensive pose analysis must be conducted to identify the most biologically relevant binding mode. The top-ranked poses should be evaluated based on both docking scores (expressed in kcal/mol) and the complementarity of the ligand-receptor interactions. Researchers should carefully examine the hydrogen bonding patterns, π-π stacking interactions, hydrophobic contacts, and any potential halogen bonding or cation-π interactions that contribute to complex stability [6] [4]. Visualization software such as PyMOL or Maestro should be utilized to generate high-quality representations of the binding pose for documentation and publication purposes.
Validation of the docking protocol is an essential final step that ensures the reliability of the computational predictions. This can be accomplished through redocking experiments with known ABCB1 ligands where the experimental binding mode is available, calculation of root-mean-square deviation (RMSD) values between predicted and reference poses, and comparison of predicted affinities with experimentally determined values when available. Additionally, researchers should employ consensus scoring approaches that combine multiple scoring functions to enhance the reliability of binding affinity predictions. For the this compound-ABCB1 system, the docking results should align with experimental observations that this compound increases intracellular accumulation of ABCB1 substrates and reverses multidrug resistance in cellular models [4] [7].
Experimental validation of the molecular docking predictions is essential to confirm this compound's ability to reverse ABCB1-mediated multidrug resistance. The process begins with establishing appropriate cell line models that express ABCB1 at physiologically relevant levels. Recommended cell lines include the SW620/Ad300 human colon cancer cells (which overexpress ABCB1 and are resistant to paclitaxel and doxorubicin) and HEK293/ABCB1 cells (HEK293 cells transfected with the full-length ABCB1 gene) [4]. Appropriate control cell lines such as parental SW620 and HEK293/pcDNA3.1 (transfected with empty vector) should be cultured in parallel. All cell lines should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [4]. For the drug-resistant SW620/Ad300 cells, 300 ng/mL of Adriamycin should be added to the culture medium to maintain selection pressure, but this should be removed at least two weeks before experiments to avoid interference with drug sensitivity assays.
The cytotoxicity assessment utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀) of chemotherapeutic agents in the presence and absence of this compound. Initially, researchers should determine the non-toxic concentrations of this compound by treating cells with a range of concentrations (0.1-100 µM) and identifying the concentration that allows approximately 80% cell survival [4]. For the reversal experiments, cells should be treated with varying concentrations of anticancer drugs (paclitaxel and doxorubicin) in combination with non-toxic concentrations of this compound or control compounds. Verapamil (5 µM), a known ABCB1 inhibitor, serves as a positive control, while cisplatin (which is not an ABCB1 substrate) functions as a negative control [4]. After 68-72 hours of treatment, MTT solution should be added to each well, followed by incubation for 4 hours and subsequent dissolution of the formazan crystals with dimethyl sulfoxide. The absorbance should be measured at 570 nm, and IC₅₀ values calculated from dose-response curves using appropriate statistical software.
The functional assessment of this compound's effect on ABCB1 activity is accomplished through radiolabeled substrate accumulation and efflux assays. For the drug accumulation assay, SW620 and SW620/Ad300 cells should be seeded in 24-well plates and allowed to adhere overnight. The cells are then incubated with [³H]-paclitaxel (15 Ci/mmol) in the presence or absence of this compound (at the predetermined non-toxic concentrations) or verapamil (5 µM) as a positive control [4]. After incubation for 2 hours at 37°C, the cells should be washed thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug, then lysed with 1% Triton X-100. The intracellular radioactivity should be quantified using a liquid scintillation counter, with results expressed as pmol of [³H]-paclitaxel per mg of protein [4]. A significant increase in intracellular [³H]-paclitaxel accumulation in ABCB1-overexpressing cells in the presence of this compound would indicate effective inhibition of ABCB1-mediated efflux.
For the drug efflux assay, cells are first loaded with [³H]-paclitaxel for 2 hours at 37°C, then washed extensively with ice-cold PBS to remove extracellular radioactivity. Fresh medium containing this compound, verapamil (positive control), or vehicle control is added, and cells are incubated at 37°C for various time points (0, 30, 60, 90, and 120 minutes) [4]. At each time point, the medium is collected to measure the extruded radioactivity, and the cells are lysed to determine the remaining intracellular radioactivity. The efflux rate can be calculated as the percentage of initially accumulated radioactivity that is extruded over time. These assays collectively provide functional evidence of this compound's ability to inhibit ABCB1-mediated drug transport, directly validating the molecular docking predictions that suggested high-affinity binding to the transporter.
Diagram 1: Experimental validation workflow for assessing this compound-ABCB1 interactions. The process begins with cell culture establishment and progresses through functional assays and expression analysis, culminating in data analysis and statistical validation.
Protein expression analysis via Western blotting provides crucial information about whether this compound affects ABCB1 expression levels. After treating SW620/Ad300 cells with this compound for various time intervals (0, 24, 48, and 72 hours), cells should be lysed using RIPA buffer supplemented with protease inhibitors [4]. The protein concentration should be determined using a bicinchoninic acid (BCA) assay, and equal amounts of protein (30 μg) should be separated by SDS-polyacrylamide gel electrophoresis and transferred to nitrocellulose or PVDF membranes. The membranes should be blocked with 5% non-fat milk, then incubated with primary antibodies against ABCB1 (Monoclonal, C219; dilution 1:1,000) and GAPDH (dilution 1:1,000) as a loading control [4]. After incubation with appropriate horseradish peroxidase-conjugated secondary antibodies, the protein bands should be visualized using enhanced chemiluminescence detection systems. Densitometric analysis using ImageJ software allows quantification of ABCB1 expression normalized to GAPDH [4].
Immunofluorescence analysis determines whether this compound affects the cellular localization of ABCB1, which is critical for its function. Cells should be grown on glass coverslips, treated with this compound for appropriate time periods, then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 [4]. After blocking with bovine serum albumin, cells should be incubated with ABCB1 primary antibody overnight at 4°C, followed by incubation with Alexa Fluor 488-conjugated secondary antibody. The nuclei should be counterstained with DAPI (4',6-diamidino-2-phenylindole), and the cells visualized using a confocal microscope [4]. ABCB1 typically localizes to the plasma membrane, and any this compound-induced alteration in this distribution pattern would suggest an additional mechanism beyond direct binding inhibition. These experiments collectively provide comprehensive validation of this compound's interaction with and functional impact on ABCB1.
Integrating computational predictions with experimental results provides a comprehensive understanding of this compound's mechanism as an ABCB1 inhibitor. The molecular docking studies predicted that this compound would bind with high affinity to ABCB1's drug-binding pocket through a combination of π-π interactions and two hydrogen bonds [4]. These computational findings receive strong support from the experimental observations that this compound significantly increases intracellular accumulation of [³H]-paclitaxel in ABCB1-overexpressing cells without altering ABCB1 expression or membrane localization [4] [7]. This convergence of in silico and in vitro evidence suggests that this compound functions primarily as a competitive inhibitor that occupies the substrate-binding site, physically blocking access to chemotherapeutic agents and interfering with the transport mechanism.
The functional implications of this compound-ABCB1 interaction extend to its ability to reverse multidrug resistance in various cancer models. Cytotoxicity assays demonstrate that non-toxic concentrations of this compound significantly potentiate the efficacy of paclitaxel and doxorubicin in ABCB1-overexpressing cells, reducing the IC₅₀ values by several-fold [4]. This reversal effect appears to be specific to ABCB1 substrates, as this compound does not alter sensitivity to cisplatin, which is not transported by ABCB1 [4]. Furthermore, this compound effectively inhibits the growth of resistant multicellular tumor spheroids (MCTS), a three-dimensional model that more closely mimics in vivo tumor conditions [7]. These findings collectively position this compound as a promising resistance reversal agent that could potentially restore chemosensitivity in refractory cancers expressing ABCB1.
The proposed molecular mechanism involves this compound binding to the substrate pocket of ABCB1 and potentially stimulating its ATPase activity in a manner that competitively inhibits the transport of other substrates. ABCB1 normally functions through an ATP-dependent mechanism where substrate binding stimulates ATP hydrolysis, providing the energy required for conformational changes and substrate translocation [2] [3]. By binding to the substrate site without being efficiently transported, this compound may engage the transporter in a non-productive cycle that depletes ATP without accomplishing efflux of chemotherapeutic agents. This hypothesis is consistent with the observed stimulation of ATPase activity by this compound and would explain its effective reversal of multidrug resistance despite not downregulating ABCB1 expression [4].
From a translational perspective, the this compound-ABCB1 interaction presents both opportunities and challenges for clinical development. As an EGFR inhibitor that has already undergone clinical evaluation, this compound has established safety and pharmacokinetic profiles that could facilitate repurposing for multidrug resistance reversal [4]. However, researchers must carefully consider the potential for drug-drug interactions when combining this compound with chemotherapeutic agents, particularly those with narrow therapeutic indices. Additionally, the dual targeting of EGFR and ABCB1 could potentially yield synergistic effects in cancers that overexpress both targets, but might also complicate the toxicity profile. Further investigation in animal models and ultimately clinical trials will be necessary to establish the therapeutic window for this compound as a multidrug resistance reversal agent.
The integrated protocol for studying this compound-ABCB1 interactions presented in this application note provides researchers with a comprehensive framework for investigating this promising multidrug resistance reversal agent. The combination of computational molecular docking with experimental validation assays creates a robust workflow for characterizing the binding interaction, assessing functional impact, and elucidating the mechanism of action. These methodologies can be adapted to study other ABCB1 inhibitors or modified for investigating interactions with related ABC transporters such as ABCG2 (BCRP) or ABCC1 (MRP1), which also contribute to multidrug resistance in cancer.
The potential applications of this compound as an ABCB1 inhibitor extend beyond laboratory research to clinical drug development. The ability to reverse ABCB1-mediated multidrug resistance could significantly improve outcomes in various cancers where efflux transporters contribute to treatment failure. Specifically, this compound could be evaluated in combination regimens with paclitaxel, doxorubicin, or other ABCB1 substrate chemotherapeutics in cancers known for ABCB1 overexpression, such as colorectal cancer, renal cell carcinoma, and certain hematological malignancies [4] [5]. The dual EGFR and ABCB1 targeting capability of this compound might be particularly advantageous in cancers where both targets are relevant, such as head and neck squamous cell carcinoma or non-small cell lung cancer [4].
Several limitations and considerations should be addressed in future research. The homology model used for docking, while based on a relevant crystal structure, may not capture the full conformational flexibility of ABCB1, which undergoes substantial structural changes during its transport cycle [6] [2]. Additionally, the potential for this compound to inhibit other ABC transporters should be systematically evaluated to understand its selectivity profile. Further investigation is also needed to determine whether this compound is itself transported by ABCB1 or functions as a pure inhibitor, as this would impact its pharmacokinetics and dosing schedule in combination therapies. Advanced techniques such as molecular dynamics simulations could provide deeper insights into the stability of the this compound-ABCB1 complex and the precise molecular details of the inhibition mechanism.
The following table summarizes core quantitative data for Sapitinib (AZD8931) from validated metabolic stability studies, providing a benchmark for your experiments.
| Parameter | Value | Experimental Context |
|---|---|---|
| In vitro half-life (t₁/₂) | 21.07 min | Incubation in Human Liver Microsomes (HLMs) [1] [2] |
| Intrinsic Clearance (CLᵢₙₜ) | 38.48 mL/min/kg | Calculated from HLM incubation data [1] [2] |
| Metabolic Stability Outlook | Moderate | Interpretation of CLᵢₙₜ and t₁/₂, suggesting good bioavailability [1] |
| Major Metabolizing Enzyme | CYP3A4 | Prediction from in silico StarDrop WhichP450 module [1] [2] |
| Key Metabolic Soft Spots | Piperidine ring, N-methylacetamide group | Identified via in silico analysis and confirmed in vitro [1] [2] |
Here are detailed FAQs and guides for the core experiments used to generate the above data.
Q: What is a standard protocol for assessing this compound's metabolic stability in HLMs?
A: This protocol is used to determine the in vitro half-life and intrinsic clearance [1].
The workflow below illustrates the key steps of this HLM incubation experiment.
Q: How can I investigate if this compound forms reactive metabolites?
A: this compound can form reactive iminium and aldehyde intermediates, which can be trapped and identified [3].
Q: We observe high variability in our LC-MS/MS results for this compound. What could be the cause?
A: Here are common issues and solutions based on the validated bioanalytical method [1]:
Q: How can we use this data to design a more metabolically stable this compound analog?
A: The data points to specific structural modifications.
The diagram below summarizes the primary metabolic pathways and proposed optimization strategies for this compound.
This guide summarizes the key strategies and supporting evidence for mitigating reactive intermediate formation.
| Strategy | Experimental Evidence / Proposed Mechanism | Key Findings & Relevance |
|---|
| Use Trapping Agents | Incubate sapitinib with Human Liver Microsomes (HLMs) and trapping agents:
Here are methodologies for key experiments to study and reduce this compound bioactivation.
This method identifies and characterizes reactive intermediates formed during microsomal incubation. [1]
This protocol evaluates if this compound can reverse multi-drug resistance (MDR), an important efficacy consideration if structural changes are made.
The diagram below illustrates the two primary bioactivation pathways of this compound identified in research, highlighting where interventions like trapping agents act.
Q1: What are the primary reactive intermediates of this compound, and how are they formed? A1: The primary reactive intermediates are two iminium ions and one aldehyde. They are formed through two main bioactivation pathways: 1) hydroxylation of the piperidine ring's α-carbons, leading to iminium ions, and 2) oxidative dealkylation of the N-acetamide side chain, generating an unstable aldehyde intermediate. [1]
Q2: Why is it important to reduce this compound's reactive intermediate formation? A2: While not directly proven for this compound, reactive intermediates are generally a concern in drug development. They can covalently bind to cellular proteins, potentially leading to idiosyncratic toxicity, oxidative stress, or immune-mediated adverse drug reactions. Mitigating their formation is a key strategy to improve a drug candidate's safety profile.
Q3: If we modify the this compound structure to reduce bioactivation, could we lose its efficacy against drug-resistant cancers? A3: This is a critical consideration. Research shows this compound can reverse Multi-Drug Resistance (MDR) by inhibiting the ABCB1 transporter. [3] Any structural modifications aimed at the piperidine or acetamide groups must be evaluated not only for reduced bioactivation but also for retention of this ABCB1 inhibition activity and its primary EGFR/HER2/HER3 inhibition potency.
The table below summarizes key quantitative data on this compound's metabolic stability from validated studies.
| Parameter | Value | Experimental Context |
|---|---|---|
| Intrinsic Clearance (CLint) | 38.48 mL/min/kg | Human Liver Microsomes (HLMs), predicts moderate hepatic extraction ratio [1]. |
| In Vitro Half-Life (t1/2) | 21.07 minutes | Human Liver Microsomes (HLMs) incubation [1]. |
| Major Metabolizing Enzyme | CYP3A4 | Predicted by in silico StarDrop WhichP450 module [1]. |
| Composite Metabolic Lability (CSL) | 0.9947 | In silico prediction (scale 0-1); value close to 1 indicates high metabolic lability [1]. |
| Primary Metabolic Soft Spots | Piperidine ring, N-methylacetamide group | Sites prone to oxidation and cleavage, leading to reactive intermediates [1] [2]. |
Here are answers to common technical challenges in investigating this compound's metabolism.
FAQ 1: What are the primary metabolic soft spots in the this compound structure, and what are the consequences? The piperidine moiety and the N-methylacetamide group have been identified as the primary soft spots responsible for this compound's high metabolic lability [1] [2].
FAQ 2: What is a validated LC-MS/MS method for quantifying this compound in metabolic stability studies? A highly sensitive, specific, and validated LC-MS/MS method for this compound quantification in Human Liver Microsomes (HLM) is described below [1].
FAQ 3: How can we rationally design a this compound analog with improved metabolic stability? Based on the identified soft spots, strategic structural modifications can be explored:
The following diagrams outline the core workflows for metabolic stability assessment and mitigation strategy development.
The table below summarizes the core validation parameters for the this compound LC-MS/MS method as established in recent research [1] [2] [3].
| Validation Parameter | Result / Description |
|---|---|
| Analytical Technique | Liquid chromatography with tandem mass spectrometry (LC-MS/MS) |
| Detection Mode | Electrospray Ionization (ESI), positive ion mode, Multiple Reaction Monitoring (MRM) |
| Intended Application | Quantification of this compound in Human Liver Microsome (HLM) matrix & metabolic stability assessment |
| Linearity Range | 1 - 3000 ng/mL |
| Regression Equation | y = 1.7298x + 3.62941 (r² = 0.9949) |
| Limit of Quantification (LOQ) | 0.88 ng/mL |
| Precision (Intra-day) | 0.29% - 6.31% |
| Precision (Inter-day) | -1.45% - 7.25% |
| Extraction Recovery | 101.33% ± 2.11 (SPT), 106.12% ± 4.92 (IS: Filgotinib) |
| Chromatographic Column | Luna 3 µm PFP(2) (150 × 4.6 mm) |
| Run Time | 3 minutes |
| Metabolic Stability Results | In vitro half-life (t1/2): 21.07 min Intrinsic Clearance (CLint): 38.48 mL/min/kg |
Here is a detailed workflow for the analytical method and metabolic stability assessment, which you can adapt into standard operating procedures.
Sample Preparation and Analysis [1] [2]:
Metabolic Stability Incubation Protocol [1]: The established LC-MS/MS method was applied to assess the metabolic stability of this compound in HLMs.
The following diagram illustrates the logical workflow for the metabolic stability assessment:
Q1: Why was a Luna PFP column chosen over a standard C18 column for this method? A1: During method development, a standard C18 column resulted in chromatographic peak tailing, poor separation, and longer retention times. The Luna PFP(2) column was selected because it provided optimal peak shape, good separation of this compound and the internal standard (Filgotinib), and a fast run time of only 3 minutes [1].
Q2: What is the justification for using Filgotinib as the Internal Standard (IS)? A2: Filgotinib was chosen for three key reasons [1] [2]:
Q3: What does the metabolic stability data suggest about this compound's in vivo behavior? A3: this compound exhibited an in vitro half-life of 21.07 minutes and a moderate intrinsic clearance of 38.48 mL/min/kg. These values suggest that this compound has a moderate extraction ratio, which is a positive indicator for good in vivo bioavailability [1] [3].
Q4: Are there any known reactive metabolites of this compound that researchers should be aware of? A4: Yes, prior research has characterized reactive intermediates of this compound. In vitro studies with HLMs have identified the formation of two iminium ions and one aldehyde intermediate, suggesting bioactivation pathways primarily around the piperidine ring and the N-methylacetamide group [4]. This information is crucial for comprehensive metabolic profiling.
| Issue | Potential Cause | Suggested Action |
|---|---|---|
| Poor Peak Shape / Tailing | Inappropriate column chemistry | Switch from a C18 to a PFP column as recommended by the method [1]. |
| Low Recovery of Analyte | Inefficient protein precipitation | Ensure the correct ratio of precipitation solvent (acetonitrile) to sample is used. Verify the mixing and centrifugation steps. |
| Loss of Sensitivity / High Background | Matrix effect from HLM | Use the internal standard (Filgotinib) to normalize for any matrix effects. The method reported an acceptable IS-normalized matrix factor [1] [2]. |
| Inconsistent Metabolic Half-life | Non-linear kinetics, cofactor depletion | Ensure the incubation concentration is at 1 µM (to stay below the Michaelis-Menten constant) and verify the activity and concentration of the HLM and NADPH system [1]. |
Understanding the potential mechanisms behind Sapitinib's effects on normal cells is the first step in troubleshooting experimental issues.
Primary Mechanism: Pan-erbB Inhibition: this compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) family, targeting EGFR, ErbB2 (HER2), and ErbB3 [1]. While this is its intended anticancer action, these receptors are also involved in the maintenance and function of various normal cells. Inhibition in normal tissues could underlie some off-target cytotoxic effects observed in experiments.
Metabolic Bioactivation: An in vitro metabolism study identified that this compound can be bioactivated into reactive intermediates [2]. The metabolism occurs primarily in the liver and is centered on its piperidine and N-acetamide moieties.
Indirect Evidence from Analogues: Several other EGFR inhibitors with a similar quinazoline scaffold (e.g., lapatinib, erlotinib, gefitinib) have been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux transporters like ABCB1 (P-glycoprotein) [1]. While this specific interaction for this compound was demonstrated in resistant cancer cells, it highlights that the drug can interfere with key cellular transporters. Theoretically, similar interactions in normal cells could disrupt their homeostasis.
The table below summarizes the key experimental findings relevant to cytotoxicity.
| Observation/Finding | Relevant System/Cell Type | Implication for Normal Cells |
|---|---|---|
| Inhibition of EGFR, ErbB2, ErbB3 [1] | Target in cancer cells | Off-target effects possible in normal cells expressing these receptors. |
| Generation of iminium and aldehyde reactive intermediates [2] | Human liver microsomes | Potential for bioactivation-induced direct cytotoxicity or immune-mediated toxicity. |
| Inhibition of ABCB1 transporter function [1] | Multidrug-resistant colon cancer cells (SW620/Ad300) | Potential for unintended disruption of transporter activity in normal cells. |
Here are detailed methodologies for key experiments you can perform to investigate this compound's cytotoxicity in your normal cell models.
The MTT assay is a standard colorimetric method to determine cell viability and metabolic activity [3].
This protocol is based on the study that characterized this compound's bioactivation pathways [2].
Q1: My viability assays in normal human fibroblasts show significant toxicity at 10 µM this compound. Is this expected? A1: Yes, this is plausible. While a definitive toxic concentration in all normal cells is not established, the mechanisms of bioactivation [2] and potent receptor inhibition [1] suggest potential off-target effects. You should:
Q2: Could this compound's cytotoxicity be related to its solvent (DMSO)? A2: This is a critical control. DMSO itself can affect cell viability at high concentrations.
Q3: Are there specific pathways I should investigate to understand the mechanism of toxicity in my normal cells? A3: Yes, based on the available research, focus on:
The following diagrams summarize the key information and experimental plans.
Here are answers to frequently asked questions about the adverse effect profile of this compound, based on available clinical trial results.
| Question | Key Findings & Clinical Data |
|---|---|
| What is the most common type of adverse effect? | Skin and gastrointestinal (GI) toxicities are the most frequently reported AEs [1]. |
| What are the specific skin-related AEs? | Rash, dry skin, and acneiform dermatitis [1]. |
| What are the specific GI-related AEs? | Diarrhea is the most prominent GI adverse effect [1]. |
| How does the AE rate compare to placebo? | In a Phase II breast cancer study, AEs were more common with this compound than placebo. For example, diarrhea occurred in 40-51% of patients on this compound vs. 12% on placebo; rash in 32-48% vs. 12% [1]. |
| Were there any serious cardiovascular AEs? | A Phase I/II trial in colorectal cancer specifically monitored for cardiovascular AEs like QT prolongation and reduced left ventricular ejection fraction (LVEF) but reported no grade 5 (fatal) events. Most AEs were grade 3 or 4 [2] [3]. |
| Does the dosing schedule influence toxicity? | Research suggests that intermittent, high-dose "pulse" scheduling may improve the toxicity profile compared to continuous dosing, offering a potential strategy to manage AEs [4] [2] [3]. |
For researchers designing clinical trials or preclinical safety studies, the following protocol outlines a comprehensive approach to monitoring this compound-related toxicities.
Objective: To systematically characterize the onset, severity, and management of adverse events associated with this compound administration.
1. Patient Monitoring Schedule
2. Data Collection and Analysis
This experimental workflow for monitoring and analyzing adverse events can be visualized as follows:
The adverse effects of this compound are primarily "on-target," resulting from its intended mechanism of inhibiting the EGFR (ErbB) family of receptors, which are also expressed in normal skin and gastrointestinal tissues [5] [6]. The following diagram illustrates the signaling pathway and the postulated feedback loop that may contribute to toxicity.
This compound is a pan-EGFR inhibitor that equipotently targets EGFR, HER2, and HER3 signaling [1] [2]. A key mechanism of resistance to targeted therapies like AKT inhibitors is feedback upregulation and phosphorylation of Receptor Tyrosine Kinases (RTKs) such as HER3, HER2, IGF-IR, and InsR [3]. This compound can be used in combination to block this compensatory survival signal.
The diagram below illustrates how this compound counteracts this feedback loop.
The table below outlines specific drug combinations explored with this compound to prevent or overcome feedback activation.
| Combination Drug | Target/Class | Proposed Mechanism for Overcoming Resistance | Experimental Context (Cell Lines/Models) |
|---|---|---|---|
| Capivasertib [3] [4] [5] | AKT inhibitor | Blocks compensatory HER2/HER3 activation induced by AKT inhibition. | HER2-amplified breast cancer; ER-positive breast cancer; Computational prediction models. |
| Alpelisib [1] | PI3Kα inhibitor | Simultaneously targets ERBB family and downstream PI3K/AKT pathway. | HNSCC, liver, lung, pancreatic cancer in vitro and in vivo models. |
| FOLFIRI Chemotherapy [2] | Cytotoxic (Irinotecan/5-FU) | Pulsed, high-dose TKI schedule inhibits signaling without causing G1 arrest, maintaining sensitivity to S-phase specific chemo. | Phase I/II clinical trial in metastatic colorectal cancer (RAS WT). |
Here are detailed methodologies for key experiments cited in the literature to validate the efficacy of this compound combinations.
This protocol is based on high-throughput screening approaches like those used in large-scale combination studies [6] [7].
This protocol validates the mechanism of feedback activation and its inhibition [3].
Issue: Lack of Synergistic Effect in Validation Experiments
Issue: High Toxicity or Poor Tolerability in In Vivo Models
Issue: Interpreting Mechanisms in a Complex Signaling Network
The DIPx algorithm workflow demonstrates how to systematically predict and analyze drug synergy, as illustrated for the Capivasertib + this compound combination.
Sapitinib is a pan-erbB inhibitor, meaning it simultaneously and equipotently targets EGFR (erbB1), HER2 (erbB2), and HER3 (erbB3) signaling [1] [2] [3]. In contrast, Gefitinib is a first-generation TKI with a narrower spectrum, primarily targeting EGFR [1] [4]. This fundamental difference in mechanism contributes to this compound's enhanced potency and its potential to overcome certain resistance pathways.
The table below summarizes key experimental findings from the literature:
| Aspect | This compound (AZD8931) | Gefitinib | Experimental Context |
|---|---|---|---|
| Primary Target(s) | EGFR, HER2, HER3 (pan-erbB) [2] [3] | EGFR (erbB1) [1] [4] | Cell-free enzymatic assays [2]. |
| Reported IC50 Values | EGFR: 4 nM; HER2: 3 nM; HER3: 4 nM [2] | Information not in search results | Preclinical data. |
| Potency in Cellular Proliferation | "Much more potent" inhibitor of EGF-driven proliferation [1] [5] | Less potent compared to this compound [1] | Multiple tumor cell lines [1]. |
| Key Advantage | Overcomes resistance from compensatory HER2/HER3 signaling [3]; Reverses ABCB1-mediated drug resistance [6] | N/A (First-line TKI) | Colorectal cancer clinical trial rationale [3]; In vitro study on colon cancer cells [6]. |
| Metabolic Stability (in vitro t₁/₂) | 21.07 minutes [1] | Information not in search results | Measured in Human Liver Microsomes (HLMs) [1]. |
| Intrinsic Clearance (CLint) | 38.48 mL/min/kg (moderate extraction ratio) [1] | Information not in search results | Measured in Human Liver Microsomes (HLMs) [1]. |
The comparative data is derived from specific, validated experimental methods.
The core finding that this compound is "much more potent" than Gefitinib in inhibiting EGF-driven cellular proliferation is based on standard cell viability assays [1]. A common method for this is the MTT assay [6], which is also used in studies involving Gefitinib-resistant cells [7] [8]. The typical workflow is as follows, as applied in studies comparing drug effects:
The metabolic stability parameters for this compound (e.g., half-life of 21.07 minutes) were determined using a validated LC-MS/MS method following FDA guidelines [1]. The process involves incubating the drug with Human Liver Microsomes (HLMs) and measuring its depletion over time.
The potency of this compound is not only due to its broader target profile but also its ability to address specific resistance mechanisms.
The table below summarizes the key experimental findings and proposed mechanisms of action for Sapitinib and Verapamil in reversing ABCB1-mediated MDR.
| Feature | This compound | Verapamil |
|---|---|---|
| Primary Target | EGFR, ErbB2, ErbB3; ABCB1 inhibition is an off-target effect [1]. | Calcium channel blocker; first-generation ABCB1 (P-gp) inhibitor [2] [3]. |
| Reversal Efficacy (in vitro) | Significantly increased efficacy of paclitaxel and doxorubicin in ABCB1-overexpressing colon cancer cells (SW620/Ad300) and transfected HEK293/ABCB1 cells [1] [4]. | Used as a positive control in assays; effectively reverses resistance to various chemotherapeutic agents [1] [5] [3]. |
| Effect on ABCB1 Expression & Localization | No significant change in protein expression level or cellular membrane localization of ABCB1 [1]. | Information not specified in the provided research. |
| Proposed Mechanism of Inhibition | - Competitive Binding: Docking studies show it binds to the drug-binding pocket of ABCB1 via π-π interactions and hydrogen bonds [1].
The methodologies below are compiled from the cited research on this compound to serve as a reference for experimental design [1].
Key Experimental Workflow for Investigating ABCB1 Inhibition
Cytotoxicity Assay (MTT Assay)
Reversal Assay
Drug Accumulation/Efflux Assay
ATPase Activity Assay
Molecular Docking
The table below compares the core characteristics of sapitinib and HER2-directed monoclonal antibodies based on the gathered clinical data.
| Feature | This compound (AZD8931) | Trastuzumab | Pertuzumab |
|---|---|---|---|
| Drug Type | Small molecule, tyrosine kinase inhibitor (TKI) | Monoclonal Antibody | Monoclonal Antibody |
| Primary Target(s) | Equipotent inhibitor of EGFR, HER2, and HER3 [1] [2] | Extracellular domain of HER2 [3] [4] | HER2 dimerization domain [4] |
| Key Mechanism | Reversible, ATP-competitive pan-ErbB inhibition [1] | Inhibits HER2 signaling; induces Antibody-Dependent Cellular Cytotoxicity (ADCC) [3] [4] | Prevents HER2 heterodimerization with other HER family members [4] |
| Clinical Efficacy Signal | Modest/negative in trials (e.g., 25% ORR in PANTHER; no PFS benefit in FOCUS4-D) [1] [2] | Significant improvement in survival; cornerstone of HER2+ breast cancer therapy [5] [4] | Significant PFS and OS benefit when combined with trastuzumab and chemo [4] |
| Primary Limitation | Unfavorable safety/efficacy profile; dose-limiting toxicities (rash, diarrhea) [1] | Primary and acquired resistance [5] | - |
| Development Status | Discontinued [1] | Approved and standard of care [3] [4] | Approved and standard of care [4] |
The clinical development of this compound focused on its unique pan-ErbB inhibition, but the outcomes from pivotal studies led to its discontinuation.
Study Designs: The PANTHER trial (Phase I/II) investigated a pulsed, high-dose regimen of this compound (160 mg twice daily for 4 days) combined with FOLFIRI chemotherapy in treatment-naive patients with metastatic colorectal cancer. The rationale was to inhibit critical downstream signaling without causing cell cycle arrest, potentially enhancing the effect of subsequent chemotherapy [2]. In contrast, the FOCUS4-D trial (Phase II/III) tested a continuous, lower-dose regimen (40 mg twice daily) as a maintenance therapy in colorectal cancer [1] [2].
Efficacy Results: The clinical efficacy signals were modest at best. In the PANTHER trial, the cohort receiving 160 mg this compound achieved an objective response rate of 25%, with a median progression-free survival (PFS) of 8.7 months and overall survival (OS) of 21.2 months [2]. More definitively, the FOCUS4-D trial found no PFS benefit for this compound compared to placebo [1] [2].
Safety and Development Halt: A major challenge was its unfavorable safety profile. Phase I studies identified significant on-target toxicities, primarily skin rash and diarrhea, as dose-limiting [1]. AstraZeneca ultimately discontinued development, citing an unfavorable "Safety/Efficacy" profile, as the drug's toxicity outweighed its minimal clinical benefit [1].
Despite its clinical shortcomings, this compound contributed valuable insights in preclinical and translational research, particularly in understanding and overcoming drug resistance.
Reversing Chemotherapy Resistance: An in vitro study demonstrated that this compound can reverse multi-drug resistance (MDR) mediated by the ABCB1 transporter (P-glycoprotein) in colon cancer cells. This compound increased the efficacy of paclitaxel and doxorubicin in resistant cells by inhibiting the ABCB1 efflux pump, leading to greater intracellular accumulation of the chemotherapeutic drugs [6].
Modeling Multi-Resistant Cancer: A 2024 study established a novel HER2-positive breast cancer cell line (L-JIMT-1) resistant to multiple tyrosine kinase inhibitors, including this compound, as well as to antibody-drug conjugates like T-DM1 and T-DXd. This model highlights the common challenge of resistance in HER2-targeted therapy and provides a tool for evaluating new agents [7].
Overcoming Feedback Loops: Preclinical data suggests that AKT inhibition can cause feedback upregulation of HER3. This compound was proposed as a rational combination partner with AKT inhibitors to block this compensatory survival signal in HER2-amplified cancer cells [8].
For researchers, the methodologies from pivotal this compound studies provide a template for investigating similar agents.
Cytotoxicity and Reversal Experiments (from [6]):
[³H]-Paclitaxel Accumulation Assay (from [6]):
Analysis of HER Dimerization in Circulating Exosomes (from [2]):
The following diagram illustrates the signaling pathways and resistance mechanisms relevant to this compound and monoclonal antibody action.
Future drug development may benefit from this compound's lessons, particularly the exploration of pulsed dosing schedules to mitigate toxicity and its potential role in combination therapies aimed at blocking feedback resistance loops.
The table below summarizes the key in vitro metabolic stability parameters for this compound (AZD8931), a pan-erbB TKI, as identified from recent research.
| Parameter | Value for this compound | Experimental Conditions |
|---|---|---|
| In vitro half-life (t₁/₂) | 21.07 minutes | Human Liver Microsomes (HLMs) [1] [2] |
| Intrinsic Clearance (CLᵢₙₜ) | 38.48 mL/min/kg | Human Liver Microsomes (HLMs) [1] [2] |
| Predicted Bioavailability | Moderate (based on extraction ratio) | Estimated from CLᵢₙₜ [1] |
| Major Metabolizing Enzyme | CYP3A4 (predicted in silico) | StarDrop WhichP450 module [1] |
| Main Metabolic Pathways | Oxidation and amine/ether cleavage around the piperidine ring, followed by sulphate or glucuronide conjugation [1] |
The data in the table above was generated using the following validated methodology, which can serve as a reference for your own comparisons [1]:
The following diagram illustrates the primary metabolic pathway of this compound, based on the in silico and in vitro findings.
Irritant;Health Hazard